Technical Documentation Center

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-hydroxy-2-(pyridin-3-yl)acetate
  • CAS: 155705-86-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 155705-86-5) for Advanced Research Applications

Abstract This technical guide provides an in-depth analysis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, CAS 155705-86-5, a heterocyclic α-hydroxy ester of significant interest to researchers in medicinal chemistry and s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, CAS 155705-86-5, a heterocyclic α-hydroxy ester of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The document delineates its fundamental physicochemical properties, provides detailed protocols for its analytical characterization, and proposes a representative synthetic pathway. The core of this guide focuses on the compound's strategic application as a versatile chiral building block, leveraging the unique electronic and steric properties of its pyridinyl and α-hydroxy ester motifs. We explore its potential in the synthesis of complex molecular architectures and its relevance in drug discovery programs. Safety protocols and future research perspectives are also discussed, offering a comprehensive resource for scientists and drug development professionals.

Introduction: A Heterocyclic Scaffold of Strategic Importance

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a bifunctional organic molecule that occupies a strategic position at the intersection of two critically important chemical classes: pyridine derivatives and α-hydroxy acids (AHAs). The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and coordinate to metal centers in enzymes.[1][2] Concurrently, the α-hydroxy ester moiety is a versatile functional group, prevalent in natural products and pharmaceuticals, that provides a chiral center and serves as a handle for a wide array of chemical transformations.[3][4][5]

The combination of these two motifs in a single, relatively simple molecule makes Methyl 2-hydroxy-2-(pyridin-3-yl)acetate a valuable starting material for the synthesis of novel compound libraries. Its structure offers multiple points for diversification, enabling chemists to explore chemical space efficiently in the pursuit of new therapeutic agents. This guide serves as a senior-level resource, elucidating the technical nuances of this compound to empower its effective utilization in research and development.

Physicochemical and Structural Properties

The unambiguous identification of a chemical entity begins with a thorough understanding of its fundamental properties. Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is commercially available, typically as an oil.[6]

PropertyValueSource(s)
CAS Number 155705-86-5[6][7][8]
Molecular Formula C₈H₉NO₃[6][7]
Molecular Weight 167.16 g/mol [7][9]
IUPAC Name methyl 2-hydroxy-2-(pyridin-3-yl)acetate[9]
Synonyms methyl hydroxy(3-pyridinyl)acetate[6]
Appearance Oil[6]
Purity Typically ≥95%[6][9]
SMILES COC(=O)C(C1=CC=CN=C1)O[8][9]
InChI Key LFLUTXLJWJEMOQ-UHFFFAOYSA-N[6]

Analytical Characterization: A Self-Validating Framework

For any research application, rigorous analytical confirmation of the starting material's identity and purity is paramount. The following section outlines the expected spectroscopic signatures for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, providing a baseline for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The expected spectra for this compound are highly informative.[10]

  • ¹H NMR: The proton NMR spectrum should display distinct signals for each unique proton environment. The pyridine ring will exhibit complex multiplets in the aromatic region (typically δ 7.0-8.7 ppm). The methine proton (CH-OH) is expected to appear as a singlet or a narrowly split multiplet. A sharp singlet around δ 3.7-3.8 ppm corresponds to the methyl ester (-OCH₃) protons. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent; its identity can be confirmed by its disappearance upon a D₂O shake.[11]

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The ester carbonyl carbon (C=O) will be the most downfield signal, typically > δ 170 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The methine carbon (CH-OH) and the methyl ester carbon (-OCH₃) will be found in the aliphatic region, typically around δ 70 ppm and δ 52 ppm, respectively.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[11]

  • A sharp, intense absorption peak around 1730-1750 cm⁻¹ corresponds to the C=O stretching of the saturated ester.

  • C-O stretching vibrations for the ester and alcohol will be visible in the 1000-1300 cm⁻¹ region.

  • C=N and C=C stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ range.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.

  • In an electrospray ionization (ESI) mass spectrum, the primary observable ion would be the protonated molecule [M+H]⁺ at an m/z value of approximately 168.06.[14] The exact mass can be used to confirm the elemental composition.

Spectroscopic DataExpected Signature
¹H NMR δ 8.5-8.7 (m, 2H, pyridine), δ 7.3-7.8 (m, 2H, pyridine), δ 5.1 (s, 1H, CH-OH), δ 3.7 (s, 3H, OCH₃), broad s (1H, OH)
¹³C NMR δ >170 (C=O), δ 120-150 (5C, pyridine), δ ~70 (CH-OH), δ ~52 (OCH₃)
IR (cm⁻¹) 3200-3500 (broad, O-H), 1730-1750 (strong, C=O), 1000-1300 (C-O), 1400-1600 (C=C, C=N)
MS (ESI+) m/z ≈ 168.06 ([M+H]⁺)

Synthesis and Purification

While Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is commercially available, understanding its synthesis is crucial for developing derivatives or scaling up production. A logical and robust approach involves the reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(pyridin-3-yl)acetate. This method is advantageous as the precursor is readily accessible and the reduction is typically high-yielding.

Workflow: Synthesis via Reduction

Synthesis_Workflow Precursor Methyl 2-oxo-2-(pyridin-3-yl)acetate Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Reaction Reduction at 0°C to RT Precursor->Reaction Reagent->Reaction Workup Quench (e.g., aq. NH4Cl) Extraction (e.g., EtOAc) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Purification->Product QC Spectroscopic Analysis (NMR, IR, MS) Product->QC

Caption: A representative workflow for the synthesis of the title compound.

Representative Experimental Protocol

Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones over esters, preventing over-reduction. Methanol is an ideal solvent as it is protic, which facilitates the reduction, and readily dissolves both the substrate and the reagent.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl 2-oxo-2-(pyridin-3-yl)acetate (1.0 equiv) dissolved in anhydrous methanol (0.1 M concentration).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The portion-wise addition controls the reaction rate and prevents potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. This step is crucial for safety and to neutralize the borate species formed.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure oil.

  • Validation: The structure and purity of the final product must be confirmed using the analytical methods described in Section 3.0.

Core Applications in Drug Discovery and Chemical Synthesis

The true value of this molecule lies in its utility as a scaffold for creating more complex and potentially bioactive compounds.

A Versatile Chiral Synthon

The molecule possesses a racemic chiral center at the α-carbon. This center can be a foundation for stereoselective synthesis. Furthermore, the hydroxyl and ester groups are prime handles for derivatization:

  • O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, modulating properties like lipophilicity and metabolic stability.

  • Oxidation: Oxidation of the secondary alcohol to a ketone provides access to the α-keto ester precursor, allowing for different synthetic transformations.

  • Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, a key linkage in many pharmaceuticals.

Leveraging the Pyridine-3-yl Moiety

The 3-pyridyl (or meta-pyridyl) substituent is a key pharmacophore. Unlike the 2- or 4-pyridyl isomers, it is a weaker coordinator to metals and primarily acts as a hydrogen bond acceptor and a polar aromatic system. Its presence can significantly enhance aqueous solubility and provide specific vectoral interactions within a biological target's binding site. Many modern drugs incorporate this moiety to optimize their pharmacokinetic and pharmacodynamic profiles.[2]

Scaffold_Diversification cluster_OH Hydroxyl (-OH) Modification cluster_Ester Ester (-COOMe) Modification Core Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Acylation Acylation (R-COCl) Core->Acylation R-O-Acyl Deriv. Alkylation Alkylation (R-Br, Base) Core->Alkylation R-O-Alkyl Deriv. Oxidation Oxidation (PCC, DMP) Core->Oxidation α-keto ester Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis CarboxylicAcid α-hydroxy acid Hydrolysis->CarboxylicAcid Amidation Amidation (R-NH2, Coupling Agent) AmideLibrary Diverse Amide Library Amidation->AmideLibrary CarboxylicAcid->Amidation

Caption: Diversification potential of the title compound scaffold.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Statements: According to its GHS classification, the compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[6]

  • Pictogram: GHS07 (Exclamation Mark).[6]

  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: The compound should be stored under refrigerated conditions as recommended by suppliers.[6] Keep the container tightly sealed to prevent moisture absorption and degradation.

Future Perspectives

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is more than a simple catalogue chemical; it is a launchpad for innovation. Future research efforts could productively focus on several key areas:

  • Asymmetric Synthesis: Development of efficient, enantioselective synthetic routes to access the (R)- and (S)-enantiomers would be of immense value, as biological activity is often stereospecific. This could involve asymmetric reduction of the parent ketone or kinetic resolution.[15][16]

  • Library Synthesis and Screening: Its utility as a building block for creating focused libraries of novel pyridinyl compounds for high-throughput screening against various disease targets (e.g., kinases, GPCRs, ion channels) remains a promising avenue.

  • Bioactivity Profiling: Although primarily sold as a building block, the compound itself could be profiled for inherent biological activity, particularly in areas where AHAs and pyridine derivatives have shown promise, such as dermatology or oncology.[1][5]

References

  • Appretech Scientific Limited. (n.d.). Methyl 2-hydroxy-2-(pyridin-3-yl)acetate. Retrieved from Appretech website. [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-MA and (R)-MA from (R,S)-methyl mandelate. [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Effective synthesis of methyl (R)-mandelate by asymmetric reduction with a thermophilic NADH-dependent alcohol dehydrogenase. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride. Retrieved from PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC.org. [Link]

  • MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6549. [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856419. [Link]

  • Taylor & Francis Online. (n.d.). Alpha hydroxy acid – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from Organic Chemistry Data. [Link]

  • ResearchGate. (n.d.). Pharmaceutical compounds with α‐hydroxy esters. Retrieved from ResearchGate. [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 17261-17278. [Link]

  • Skin Therapy Letter. (1998). Current Review of the Alpha-hydroxy Acids. Retrieved from Skin Therapy Letter. [Link]

Sources

Exploratory

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate chemical structure and properties

Executive Summary Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS: 155705-86-5), also known as methyl 3-pyridylglycolate, is a pivotal heterocyclic building block in medicinal chemistry. Structurally analogous to mandelic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS: 155705-86-5), also known as methyl 3-pyridylglycolate, is a pivotal heterocyclic building block in medicinal chemistry. Structurally analogous to mandelic acid esters, this compound serves as a critical intermediate in the synthesis of muscarinic receptor antagonists and anticholinergic agents. Its unique architecture—combining a basic pyridine ring with a polar


-hydroxy ester motif—allows for versatile derivatization, including N-alkylation (quaternization) and ester hydrolysis, facilitating the development of "soft drug" analogs and zwitterionic therapeutics.

Chemical Identity & Structure

This compound exists as a racemate in its standard commercial form, though enantiopure versions (S- and R-isomers) are synthesized for chiral drug development.

PropertyDetail
IUPAC Name Methyl 2-hydroxy-2-(pyridin-3-yl)acetate
Common Synonyms Methyl 3-pyridylglycolate;

-Hydroxy-3-pyridineacetic acid methyl ester
CAS Number 155705-86-5 (Free Base); 1258652-52-6 (HCl Salt)
Molecular Formula C

H

NO

Molecular Weight 167.16 g/mol
SMILES COC(=O)C(O)c1cccnc1
Appearance Viscous oil or low-melting solid (white to pale yellow)
Solubility Soluble in Methanol, DMSO, DCM, Ethyl Acetate; Water (as HCl salt)
Structural Analysis

The molecule features a pyridine ring substituted at the 3-position (meta) with a glycolate moiety (methyl ester of glycolic acid).

  • Basic Center: The pyridine nitrogen (pKa

    
     3.5–4.0) allows for protonation and quaternization.
    
  • Chiral Center: The

    
    -carbon is chiral (
    
    
    
    hybridized), existing as (R) and (S) enantiomers.
  • H-Bonding: The

    
    -hydroxyl group acts as both a hydrogen bond donor and acceptor, influencing binding affinity in receptor pockets.
    

Synthetic Pathways

The synthesis of methyl 2-hydroxy-2-(pyridin-3-yl)acetate typically proceeds via the functionalization of 3-pyridinecarboxaldehyde or the esterification of the corresponding carboxylic acid.

Method A: The Cyanohydrin Route (Pinner Reaction)

This is the most direct method for converting the aldehyde to the


-hydroxy ester.
  • Cyanosilylation: 3-Pyridinecarboxaldehyde reacts with trimethylsilyl cyanide (TMSCN) catalyzed by Zinc Iodide (ZnI

    
    ) or a Lewis acid to form the O-silylated cyanohydrin.
    
  • Pinner Reaction/Alcoholysis: The intermediate is treated with anhydrous methanol and hydrogen chloride (HCl). The nitrile hydrolyzes to the imidate and subsequently to the ester, while the silyl group is cleaved.

Method B: Esterification of 3-Pyridylmandelic Acid

Used when the free acid (2-hydroxy-2-(pyridin-3-yl)acetic acid) is available.

  • Reagents: Methanol (excess), H

    
    SO
    
    
    
    (cat.), Reflux.
  • Mechanism: Fisher esterification.

Visualization of Synthetic Logic

Synthesis Aldehyde 3-Pyridinecarboxaldehyde (Starting Material) Inter O-Silylated Cyanohydrin (Intermediate) Aldehyde->Inter Nucleophilic Addition TMSCN TMSCN / ZnI2 (Catalyst) TMSCN->Inter Product Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (Target) Inter->Product Hydrolysis & Esterification MeOH_HCl MeOH / HCl (gas) (Pinner Conditions) MeOH_HCl->Product

Figure 1: One-pot synthesis via the Cyanosilylation-Pinner sequence.

Experimental Protocols

Protocol 1: Synthesis via TMSCN (Adapted from general arylglycolate methods)

Objective: Preparation of methyl 2-hydroxy-2-(pyridin-3-yl)acetate from 3-pyridinecarboxaldehyde.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Addition: Charge flask with 3-pyridinecarboxaldehyde (10.0 mmol) and anhydrous DCM (20 mL). Cool to 0°C.

  • Catalysis: Add Zinc Iodide (ZnI

    
    )  (0.1 mmol, catalytic) followed by dropwise addition of TMSCN  (11.0 mmol).
    
  • Reaction: Stir at room temperature for 2–4 hours (Monitor by TLC for disappearance of aldehyde).

  • Pinner Step: Evaporate DCM. Dissolve the residue in MeOH (30 mL) saturated with HCl gas (or use 3M HCl in MeOH).

  • Hydrolysis: Stir at room temperature for 12 hours. Add water (5 mL) and stir for 1 hour to ensure complete hydrolysis of the intermediate imidate.

  • Workup: Neutralize with solid NaHCO

    
     to pH 8. Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Physicochemical Profile

ParameterValue / DescriptionSignificance
pKa (Pyridine N) ~3.5 (Predicted)Protonated at physiological pH (partially); affects solubility.
pKa (

-OH)
~13.0Weakly acidic; requires strong base for deprotonation.
LogP ~0.3 – 0.6Moderately polar; good membrane permeability.
H-Bond Donors 1 (OH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 4 (N, OH, C=O, O-Me)High capacity for polar interactions.

Reactivity & Pharmaceutical Applications[2][3][4]

Reactivity Profile

The molecule possesses three distinct reactive vectors:

  • Pyridine Nitrogen: Susceptible to alkylation (quaternization) to form pyridinium salts. This is the primary pathway for synthesizing anticholinergic drugs (muscarinic antagonists).

  • 
    -Hydroxyl Group:  Can be acylated to form prodrugs or modified to carbamates.
    
  • Ester Moiety: Susceptible to hydrolysis (to the acid) or transesterification.

Pathway: Synthesis of Muscarinic Antagonists

This compound serves as a bioisostere for mandelic acid esters (phenylglycolates). Replacing the phenyl ring with a pyridine ring increases water solubility and alters the metabolic profile (often creating "soft drugs" that degrade faster systemically).

Reactivity cluster_0 Pathway A: Quaternization (Anticholinergics) cluster_1 Pathway B: Acylation Start Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Quat N-Alkyl Pyridinium Salt (Active Muscarinic Antagonist) Start->Quat N-Alkylation Prodrug O-Acyl Derivative (Prodrug / Modified Kinetics) Start->Prodrug Esterification of OH RX Alkyl Halide (R-X) (e.g., Methyl Bromide) RX->Quat AcCl Acyl Chloride AcCl->Prodrug

Figure 2: Divergent synthetic utility in drug development.

Safety & Handling (GHS)

Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling:

  • Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation or hydrolysis.

  • Store at 2–8°C (Refrigerate).

  • Wear nitrile gloves and safety goggles.

References

  • PubChem. 3-Pyridineacetic acid, alpha-hydroxy-, methyl ester. National Library of Medicine. Available at: [Link]

  • Mai, E. et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(3). Available at: [Link]

  • Hulme, C. et al. (2025).[2] New Multi-Component Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines (TMSCN Methodology).[2][3] ResearchGate.[2] Available at: [Link]

Sources

Foundational

Methyl alpha-hydroxy-3-pyridylacetate synonyms and nomenclature

Abstract Methyl alpha-hydroxy-3-pyridylacetate (CAS: 155705-86-5) is a critical chiral building block in the synthesis of muscarinic antagonists and nitrogen-containing heterocyclic pharmaceuticals. Characterized by a py...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl alpha-hydroxy-3-pyridylacetate (CAS: 155705-86-5) is a critical chiral building block in the synthesis of muscarinic antagonists and nitrogen-containing heterocyclic pharmaceuticals. Characterized by a pyridine ring substituted at the 3-position with a glycolic acid methyl ester moiety, this compound serves as a versatile intermediate for introducing chirality into pyridyl-based scaffolds. This guide provides a definitive analysis of its nomenclature, physicochemical properties, and validated synthetic protocols, designed for researchers in medicinal chemistry and process development.

Part 1: Nomenclature and Chemical Identity

Precise nomenclature is essential for database retrieval and regulatory filing. The compound is formally a derivative of 3-pyridylacetic acid where the alpha-carbon is hydroxylated and esterified.

Identity Matrix
ParameterValue
Common Name Methyl

-hydroxy-3-pyridylacetate
IUPAC Name Methyl 2-hydroxy-2-(pyridin-3-yl)acetate
CAS Registry Number 155705-86-5 (Racemic)2411180-10-2 (S-Enantiomer HCl)1258652-52-6 (HCl salt)
Molecular Formula

Molecular Weight 167.16 g/mol
SMILES COC(=O)C(O)c1cccnc1
InChI Key LFLUTXLJWJEMOQ-UHFFFAOYSA-N
Synonym Mapping

Ambiguity often arises between "glycolate" and "hydroxyacetate" naming conventions. The table below resolves these variations.

Naming ConventionSynonymsContext
Systematic (IUPAC) Methyl 2-hydroxy-2-(3-pyridyl)acetateMethyl 2-hydroxy-2-(pyridin-3-yl)ethanoateOfficial Chemical Abstracts naming.
Trivial / Common Methyl 3-pyridylglycolate3-Pyridylglycolic acid methyl esterUsed in older literature and cataloging.
Structural

-Hydroxy-3-pyridineacetic acid methyl esterMethyl hydroxy(3-pyridinyl)acetate
Descriptive naming for substructure searching.

Part 2: Physicochemical Properties & Stability

Understanding the stability profile is crucial for handling. The alpha-hydroxy ester motif is susceptible to hydrolysis and racemization under basic conditions.

  • Chirality: The C2 carbon is a stereocenter. The compound exists as an enantiomeric pair (

    
    ).
    
  • pKa (Calculated): The pyridine nitrogen has a pKa

    
     3.6–3.8. The 
    
    
    
    -hydroxyl group is weakly acidic (pKa > 13).
  • Solubility: Soluble in polar organic solvents (MeOH, DCM, DMSO). Limited solubility in non-polar alkanes.

  • Stability: Stable at low pH. Prone to saponification (ester hydrolysis) or elimination (dehydration to the alkene) under strong basic conditions.

Part 3: Synthetic Protocols

Two primary routes are established for the synthesis of Methyl


-hydroxy-3-pyridylacetate. The Cyanosilylation Route  is preferred for scale-up due to its high atom economy and avoidance of strong reducing agents.
Protocol A: Cyanosilylation of 3-Pyridinecarboxaldehyde (The Pinner Sequence)

Mechanism: Nucleophilic addition of cyanide to the aldehyde followed by acid-catalyzed alcoholysis (Pinner reaction).

Reagents
  • Precursor: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [CAS: 500-22-1][1]

  • Reagent: Trimethylsilyl cyanide (TMSCN) or NaCN/Acetic Acid

  • Catalyst: Zinc Iodide (

    
    ) or similar Lewis acid
    
  • Solvent: Dichloromethane (DCM), Methanol (MeOH)

  • Acid: HCl (gas) or

    
    
    
Step-by-Step Methodology
  • Cyanohydrin Formation:

    • Charge a dry reaction vessel with 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous DCM (10 volumes).

    • Add a catalytic amount of

      
       (0.05 eq).
      
    • Cool to 0°C under

      
       atmosphere.
      
    • Dropwise add TMSCN (1.1 eq) over 30 minutes.

    • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/NMR for disappearance of aldehyde.

    • Result: 2-(pyridin-3-yl)-2-((trimethylsilyl)oxy)acetonitrile.

  • Pinner Alcoholysis (One-Pot Conversion):

    • Cool the reaction mixture to 0°C.

    • Add Methanol (excess, ~20 eq) saturated with anhydrous HCl gas (approx 3-4 M).

    • Critical Step: The acid cleaves the TMS group and hydrolyzes the nitrile to the imidate, which then converts to the ester.

    • Stir at room temperature for 12–18 hours.

    • Note: Water must be strictly excluded to prevent hydrolysis to the carboxylic acid.

  • Workup & Purification:

    • Concentrate the mixture under reduced pressure to remove MeOH/HCl.

    • Neutralize the residue with saturated

      
       (aq) to pH 8 (liberating the pyridine free base).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic phase over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization as the HCl salt.

Protocol B: Reduction of Methyl 3-Pyridylglyoxylate

Mechanism: Selective reduction of the


-keto ester.
  • Substrate: Methyl 3-pyridylglyoxylate (Methyl 2-oxo-2-(pyridin-3-yl)acetate).

  • Reagent: Sodium Borohydride (

    
    ).[2][3]
    
  • Condition: MeOH, 0°C, 30 min.

  • Advantage: Milder conditions, higher enantioselective potential if using chiral boranes (e.g., CBS reduction).

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the logical flow from the aldehyde precursor to the target ester, highlighting the divergence between the cyanohydrin and reduction routes.

G Aldehyde 3-Pyridinecarboxaldehyde (CAS: 500-22-1) TMSCN TMS-Cyanohydrin Intermediate Aldehyde->TMSCN TMSCN, ZnI2 (Cyanosilylation) Target Methyl alpha-hydroxy- 3-pyridylacetate (CAS: 155705-86-5) TMSCN->Target MeOH, HCl (Pinner Reaction) Acid 3-Pyridylglycolic Acid (Hydrolysis Product) Target->Acid NaOH, H2O (Saponification) KetoEster Methyl 3-pyridylglyoxylate KetoEster->Target NaBH4, MeOH (Reduction)

Figure 1: Synthetic pathways for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, comparing the Cyanohydrin (Pinner) route and the Keto-Ester reduction route.

Part 5: Applications in Drug Development

  • Muscarinic Antagonists: The glycolate moiety is a pharmacophore found in anticholinergics (e.g., Glycopyrrolate analogues). This intermediate allows for the attachment of the pyridine ring to the glycolic core.

  • Chiral Resolution Agents: The acid form (3-pyridylglycolic acid) can be used to resolve chiral amines due to its rigidity and polarity.

  • Bisphosphonate Impurities: While Risedronate is derived from 3-pyridylacetic acid, oxidative degradation can lead to alpha-hydroxy impurities. This methyl ester serves as a reference standard for impurity profiling in QC workflows.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-hydroxy-2-(3-pyridyl)acetate Product Sheet. Retrieved from

  • PubChem. (2025).[4][5] Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Organic Syntheses. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes. (Reference for Pyridine-based synthesis techniques). Retrieved from

  • National Institutes of Health (PMC). (2011). Three-Component Synthesis of Pyridylacetic Acid Derivatives. Journal of Organic Chemistry. Retrieved from

  • AChemBlock. (2026).[6] Methyl 2-hydroxy-2-(pyridin-3-yl)acetate CAS 155705-86-5.[6][7] Retrieved from

Sources

Exploratory

Structural & Functional Profiling: Methyl 3-Pyridylmandelate vs. Methyl Mandelate

Executive Summary: The Bioisosteric Switch In the optimization of chiral small molecules, the substitution of a phenyl ring (benzene) with a pyridine ring is a classic yet potent bioisosteric exchange. This guide analyze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In the optimization of chiral small molecules, the substitution of a phenyl ring (benzene) with a pyridine ring is a classic yet potent bioisosteric exchange. This guide analyzes the structural, synthetic, and physicochemical divergences between Methyl Mandelate (1) and its heterocyclic analog, Methyl 3-pyridylmandelate (2) .

While Methyl Mandelate serves as a ubiquitous chiral pool building block, the 3-pyridyl variant offers distinct advantages in medicinal chemistry: enhanced aqueous solubility, hydrogen bond acceptor (HBA) capability, and tunable metabolic stability. However, the introduction of the basic pyridine nitrogen necessitates specific modifications in synthetic handling and chiral resolution, which this guide details.

Structural & Electronic Profiling

The fundamental difference lies in the electronic nature of the aromatic ring.[1] The pyridine ring in (2) is


-deficient compared to the benzene ring in (1) .[1] This electron deficiency, combined with the lone pair on the nitrogen, alters the molecular landscape significantly.
Comparative Physicochemical Data
PropertyMethyl Mandelate (1)Methyl 3-pyridylmandelate (2)Impact on Application
Core Structure Phenylglycolic acid ester3-Pyridylglycolic acid ester(2) is a bioisostere of (1) .
Electronic State

-Neutral / Electron-rich

-Deficient (Electron-withdrawing)
(2) has a more acidic

-proton.
Basicity (pKa) Neutral (Ring)Basic (Pyridine N, pKa

5.2)
(2) can form salts (HCl, etc.) for solubility.
LogP (Est.) ~1.5 - 1.8~0.6 - 0.9(2) is significantly more hydrophilic.
H-Bonding Donor (OH), Acceptor (C=O)Donor (OH), Acceptor (C=O + Pyridine N )(2) offers an additional vector for target binding.
Solubility Low in water; High in organicsModerate in water; pH-dependent(2) is preferred for aqueous formulations.
Electronic Interaction Map (Graphviz)[1]

The following diagram visualizes the electronic pushes and pulls that differentiate the two molecules, highlighting the "electron sink" effect of the pyridine nitrogen.

StructuralComparison cluster_0 Methyl Mandelate (1) cluster_1 Methyl 3-pyridylmandelate (2) Phenyl Phenyl Ring (Lipophilic / $pi$-Cloud) AlphaC1 Alpha-Carbon (Chiral Center) Phenyl->AlphaC1 Steric Bulk Pyridyl 3-Pyridyl Ring (Polar / Basic N) Phenyl->Pyridyl Bioisosteric Replacement (LogP Decrease) Ester1 Methyl Ester (Hydrolysable) AlphaC1->Ester1 AlphaC2 Alpha-Carbon (Acidic Proton) Pyridyl->AlphaC2 Inductive Effect (-I) Nitrogen Pyridine Nitrogen (H-Bond Acceptor) Pyridyl->Nitrogen Internal Ester2 Methyl Ester (Labile) AlphaC2->Ester2

Figure 1: Structural comparison highlighting the electronic divergence introduced by the pyridine nitrogen.

Synthetic Pathways: The Cyanohydrin Route

While Methyl Mandelate is often sourced via hydrolysis of mandelonitrile (derived from benzaldehyde), the synthesis of Methyl 3-pyridylmandelate requires careful handling due to the basicity of the pyridine ring. The most robust route for researchers is the Cyanohydrin Synthesis starting from 3-pyridinecarboxaldehyde.

Protocol: Synthesis of Methyl 3-pyridylmandelate[1]

Reaction Scheme:

  • Cyanohydrin Formation: 3-Pyridinecarboxaldehyde + TMSCN

    
     O-TMS Cyanohydrin.
    
  • Pinner Reaction / Hydrolysis: Acidic methanolysis converts the nitrile directly to the methyl ester.

Step-by-Step Methodology:

  • Reagents:

    • 3-Pyridinecarboxaldehyde (1.0 equiv)

    • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

    • Catalytic Zinc Iodide (

      
      ) (0.05 equiv)
      
    • Anhydrous Methanol / HCl (gas) or

      
      .
      
  • Cyanosilylation (Step 1):

    • In a flame-dried flask under Argon, dissolve 3-pyridinecarboxaldehyde in anhydrous DCM.

    • Add

      
       catalyst, followed by dropwise addition of TMSCN at 0°C.
      
    • Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (the aldehyde spot will disappear).

    • Note: The pyridine nitrogen does not interfere with this Lewis acid-catalyzed step significantly.

  • One-Pot Pinner Methanolysis (Step 2):

    • Concentrate the reaction mixture to remove DCM.

    • Redissolve the residue in anhydrous Methanol saturated with HCl gas (approx 3M).

    • Reflux for 6-12 hours. The acid catalyzes three events: cleavage of the TMS group, hydrolysis of the nitrile to the imidate/ester, and esterification.

    • Critical Checkpoint: Unlike phenyl mandelate, the product will exist as the Pyridinium Hydrochloride salt in the reaction mixture.

  • Workup (Crucial Difference):

    • Cool to RT. Remove excess MeOH in vacuo.

    • Add water and carefully basify with saturated

      
       to pH ~8. Do not use strong NaOH as it may hydrolyze the ester.
      
    • Extract immediately with DCM or EtOAc (3x).

    • Dry over

      
       and concentrate to yield the racemic Methyl 3-pyridylmandelate.
      

Enantiomeric Resolution: Biocatalytic Workflow

Separating the enantiomers of (2) is more challenging than (1) because standard acidic resolving agents (like tartaric acid) may interact with the pyridine nitrogen rather than the chiral center. Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the industry standard for high enantiomeric excess (ee).

Protocol: CAL-B Kinetic Resolution

Mechanism: CAL-B selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-alcohol untouched (or vice-versa depending on specific conditions, but typically R-selective for secondary alcohols).

  • Setup:

    • Substrate: Racemic Methyl 3-pyridylmandelate (50 mg/mL).

    • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Avoid alcohols.

    • Acyl Donor: Vinyl Acetate (3.0 equiv).

    • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20-50% w/w relative to substrate.

  • Execution:

    • Incubate at 30-40°C with orbital shaking (200 rpm).

    • Monitoring: Monitor conversion by Chiral HPLC every 2 hours.

    • Stop reaction at ~50% conversion (theoretical yield for resolution).

  • Purification:

    • Filter off the enzyme.

    • Evaporate solvent.

    • Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) via Flash Chromatography (Silica gel).

    • Gradient: 0-5% MeOH in DCM. The acetylated product is less polar and elutes first.

Biocatalysis Racemate Racemic Methyl 3-pyridylmandelate Reaction Kinetic Resolution (MTBE, 30°C) Racemate->Reaction CALB CAL-B Lipase + Vinyl Acetate CALB->Reaction ProductR (R)-O-Acetyl Derivative Reaction->ProductR Acylated (Fast) ProductS (S)-Methyl 3-pyridylmandelate Reaction->ProductS Unreacted (Slow)

Figure 2: Enzymatic Kinetic Resolution workflow using CAL-B.

Analytical Characterization & Troubleshooting

When analyzing Methyl 3-pyridylmandelate vs. Methyl mandelate , standard methods fail due to the basic nitrogen.

HPLC Method Development
  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • The "Tailing" Problem: The pyridine nitrogen interacts with residual silanol groups on the silica backbone, causing severe peak tailing.

  • The Solution: You MUST add a basic modifier.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase.

    • Comparison: Methyl mandelate requires no additive (or acidic additive). Methyl 3-pyridylmandelate requires basic additive.

NMR Distinction
  • 1H NMR:

    • Methyl Mandelate: Aromatic region shows a multiplet (7.3-7.5 ppm) for 5 protons.

    • Methyl 3-pyridylmandelate: Aromatic region shows distinct splitting patterns:

      • C2-H: Singlet/Doublet ~8.6 ppm (Deshielded by N).

      • C6-H: Doublet ~8.5 ppm.

      • C4/C5-H: Multiplets ~7.3-7.8 ppm.

    • This distinct shift of the C2/C6 protons is diagnostic for the 3-pyridyl substitution.

Pharmaceutical Implications[1][3][4]

Bioisosterism in Drug Design

The transition from (1) to (2) is a strategic tool in Lead Optimization:

  • Solubility: The pyridine nitrogen allows for the formation of Hydrochloride or Mesylate salts, increasing water solubility by orders of magnitude compared to the neutral phenyl ring.

  • Metabolic Stability: The phenyl ring is prone to para-hydroxylation by CYP450 enzymes. The pyridine ring is generally more resistant to oxidative metabolism, though the N-oxide formation is a potential new metabolic route.

  • Target Binding: The pyridine nitrogen acts as a Hydrogen Bond Acceptor. If the receptor pocket has a donor (e.g., Serine OH, Backbone NH) near the aromatic binding site, the pyridyl analog can increase potency significantly (

    
     improvement).
    

References

  • Enzymatic Resolution: Anderson, E. M., et al. "Biocatalytic routes to chiral hydroxy esters." Biotechnology Advances, 2020. [2]

  • Pyridine Synthesis: Cislak, F. E.[3][4] "Synthesis of Pyridine Aldehydes." United States Patent 3,160,633, 1964.[3]

  • Physicochemical Properties: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu, 2025.

  • Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Kinetic Resolution Protocols: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.

Sources

Foundational

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and application of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate. Core Identity & Synthetic Utility Guide Executive Summary Methyl 2-hydroxy-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Core Identity & Synthetic Utility Guide

Executive Summary

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS: 155705-86-5) is a critical chiral building block in medicinal chemistry, specifically serving as a scaffold for muscarinic acetylcholine receptor antagonists (mAChRs) and neuromodulators . Structurally, it functions as a pyridine analog of mandelic acid esters, introducing increased polarity and hydrogen-bonding potential compared to phenyl-based equivalents. Its synthesis and enantiomeric resolution are pivotal in the development of high-affinity ligands for M3 receptors (COPD/asthma therapeutics) and potential RET kinase inhibitors.

Physicochemical Specifications

The following data represents the baseline standards for research-grade material.

PropertySpecification
IUPAC Name Methyl 2-hydroxy-2-(pyridin-3-yl)acetate
Common Synonyms Methyl 3-pyridylglycolate; Methyl

-hydroxy-3-pyridylacetate
CAS Number (Racemic) 155705-86-5
CAS Number (S-Isomer HCl) 2411180-10-2
Molecular Formula

Molecular Weight 167.16 g/mol
Appearance Viscous yellow oil (Free base) / White crystalline solid (HCl salt)
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in Hexanes
pKa (Pyridine N) ~3.5 - 4.0 (Electron-withdrawing

-ester effect)
Chirality Contains one stereocenter at C2; available as (R), (S), or racemate

Synthetic Methodologies

High-purity synthesis requires navigating the basicity of the pyridine ring and the lability of the


-hydroxy ester. Two primary routes are established: the Cyanohydrin Route  (Cost-Effective/Scale-Up) and the Asymmetric Reduction Route  (Enantiopure).
Protocol A: The Cyanohydrin Hydrolysis (Industrial Scale)

This route utilizes Nicotinaldehyde as the starting material, leveraging the Pinner reaction sequence.

Reagents: Nicotinaldehyde, TMSCN (or KCN/AcOH), MeOH, HCl (gas).

  • Cyanosilylation: React Nicotinaldehyde with Trimethylsilyl cyanide (TMSCN) and a catalytic amount of

    
     in DCM at 0°C to form the silylated cyanohydrin.
    
  • Pinner Hydrolysis/Methanolysis: The intermediate is treated directly with anhydrous HCl in Methanol. The nitrile is converted first to the imidate and then hydrolyzed to the methyl ester.

  • Work-up: Neutralization with

    
     (careful pH control to pH 8 to avoid ester hydrolysis) followed by extraction with EtOAc.
    
Protocol B: Enantioselective Transfer Hydrogenation (Chiral Purity)

For drug development requiring high ee (enantiomeric excess), the reduction of the corresponding keto-ester is preferred over resolution.

Reagents: Methyl 2-oxo-2-(pyridin-3-yl)acetate,


, Formic Acid/TEA.
  • Catalyst Prep: Generate the active Ru-hydride species in situ using the Noyori catalyst system.

  • Reduction: Treat the keto-ester with the catalyst in an azeotropic mixture of

    
     (5:2) at room temperature.
    
  • Purification: The product is isolated via column chromatography (SiO2, Hex/EtOAc gradient).[1][2] ee typically exceeds 95%.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow from commodity chemicals to the target scaffold.

Synthesis_Workflow cluster_0 Route A: Industrial Scale cluster_1 Route B: High Enantiopurity Nicotinaldehyde Nicotinaldehyde (Starting Material) Cyanohydrin Intermediate: 2-hydroxy-2-(pyridin-3-yl) acetonitrile Nicotinaldehyde->Cyanohydrin TMSCN, ZnI2 (Cyanosilylation) Target TARGET: Methyl 2-hydroxy-2- (pyridin-3-yl)acetate Cyanohydrin->Target MeOH, HCl(g) (Pinner Reaction) KetoEster Alt. Start: Methyl 2-oxo-2- (pyridin-3-yl)acetate KetoEster->Target Ru-TsDPEN, HCOOH (Asymmetric Reduction)

Caption: Figure 1. Divergent synthetic pathways for racemic (Route A) and enantiopure (Route B) production.

Mechanistic Insight: Asymmetric Induction

The high value of this molecule lies in its chiral center. In Route B , the mechanism relies on Metal-Ligand Bifunctional Catalysis .

The Ruthenium center coordinates with the pyridyl nitrogen and the


-keto oxygen. The chiral diamine ligand (TsDPEN) creates a steric pocket that forces the hydride transfer to occur from a specific face of the carbonyl (Re-face or Si-face), determining the stereochemistry ((R) or (S)). The proton is delivered from the amine of the ligand while the hydride comes from the metal, a concerted process that avoids high-energy charged intermediates.

Pharmaceutical Applications

This scaffold is a bioisostere of the phenylglycolate moiety found in classic anticholinergics.

  • Muscarinic Antagonists: The pyridine ring improves water solubility and alters metabolic stability compared to the benzene ring in drugs like Glycopyrronium or Oxybutynin. Derivatives are investigated for treating COPD (Chronic Obstructive Pulmonary Disease) and overactive bladder.

  • RET Kinase Inhibitors: Recent patents suggest pyridine-based glycolates serve as linkers in multi-kinase inhibitors, providing a hydrogen-bond donor/acceptor motif that interacts with the hinge region of the kinase ATP-binding pocket.

  • Prodrug Design: The methyl ester can be hydrolyzed in vivo to the free acid (active metabolite), allowing for modulation of bioavailability during oral administration.

Analytical Characterization & Safety

Validation Protocol:

  • 1H NMR (400 MHz, CDCl3):

    
     8.65 (d, 1H), 8.55 (dd, 1H), 7.80 (dt, 1H), 7.30 (dd, 1H), 5.20 (s, 1H, chiral CH), 3.75 (s, 3H, OMe).
    
  • HPLC (Chiral): Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10). Flow: 1.0 mL/min.

Safety (HSE):

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Harmful if swallowed).

  • Handling: The free base is basic; avoid contact with strong oxidizers. Store under inert atmosphere (Argon) at 2-8°C to prevent oxidative degradation of the pyridine ring or transesterification.

References
  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-hydroxy-2-(3-pyridyl)acetate.

  • PubChem. (2024). Compound Summary: Methyl 2-hydroxy-2-(pyridin-3-yl)acetate.[3] National Library of Medicine.

  • Appretech Scientific. (2024). Catalog Entry APT002061: Methyl 2-hydroxy-2-(pyridin-3-yl)acetate.[4]

  • BenchChem. (2024). 2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Synthesis and Applications.

  • Mancilla Percino, T., et al. (2007). Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates. J. Mex. Chem. Soc. (Contextual synthesis of glycolate derivatives).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification of 2-Hydroxy-2-(pyridin-3-yl)acetic Acid

Executive Summary This guide details the protocol for the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid (also known as 3-pyridylmandelic acid). This substrate presents unique challenges due to its zwitterionic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid (also known as 3-pyridylmandelic acid). This substrate presents unique challenges due to its zwitterionic nature (pyridine nitrogen basicity vs. carboxylic acidity) and the presence of a benzylic-like


-hydroxy group , which is prone to acid-catalyzed dehydration (elimination) to form vinylpyridine derivatives.

Two protocols are provided:

  • Method A (Primary): Thionyl Chloride (

    
    ) Mediated Alcoholysis.  Recommended for high-purity laboratory-scale synthesis. It generates anhydrous HCl in situ and activates the carboxyl group while minimizing water accumulation.
    
  • Method B (Secondary): Sulfuric Acid Catalyzed Fischer Esterification. Recommended for larger-scale batches where reagent cost is a constraint, though it requires more rigorous water removal.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The molecule contains three reactive centers:

  • Carboxylic Acid: The target for esterification.[1][2][3][4][5][6][7]

  • Pyridine Nitrogen (

    
    ):  Will protonate immediately in acidic media, rendering the molecule a cationic salt. This increases solubility in polar media but complicates extraction.
    
  • 
    -Hydroxy Group:  Located at a benzylic position relative to the pyridine ring. Under harsh acidic conditions or high heat, this group can eliminate to form 3-(methoxycarbonyl)-vinylpyridine , a common impurity.
    
Why Thionyl Chloride?

While standard Fischer esterification (Protocol B) is viable, Method A (


)  is preferred for this specific substrate because:
  • Water Scavenging:

    
     consumes the water produced during esterification (
    
    
    
    ), driving the equilibrium forward without a Dean-Stark trap.
  • Activation: It transiently forms an acyl chloride or activated intermediate, which reacts rapidly with the alcohol.

  • Safety Note: The reaction produces

    
     and 
    
    
    
    gas, requiring a fume hood and caustic scrubber.

Visualized Workflows

Reaction Logic & Decision Tree

ReactionLogic Substrate 2-hydroxy-2-(pyridin-3-yl)acetic acid (Zwitterionic Solid) MethodChoice Select Method Substrate->MethodChoice MethodA Method A: SOCl2 / MeOH (High Purity / Lab Scale) MethodChoice->MethodA Preferred MethodB Method B: H2SO4 / MeOH (Bulk Scale / Cost Sensitive) MethodChoice->MethodB MechA In situ HCl generation Water Scavenging via SO2 MethodA->MechA MechB Equilibrium Process Requires Water Removal MethodB->MechB Product Target Ester (Protonated Salt) MechA->Product MechB->Product Workup Critical Workup: Neutralize to pH 8.0 Extract Free Base Product->Workup

Figure 1: Decision matrix for selecting the appropriate esterification strategy.

Experimental Protocols

Method A: Thionyl Chloride Mediated Synthesis (Gold Standard)

Reagents:

  • Substrate: 2-hydroxy-2-(pyridin-3-yl)acetic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate)

  • Reagent: Thionyl Chloride (

    
    ) (2.5 eq)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ) or nitrogen line.
    
  • Solvent Charge: Add anhydrous Methanol (MeOH) to the RBF. Cool the solvent to 0°C using an ice bath.

  • Reagent Addition (Exothermic): Add

    
     dropwise via a pressure-equalizing addition funnel or syringe pump over 20–30 minutes.
    
    • Critical: Maintain temperature < 10°C. The reaction of

      
       with MeOH generates HCl and heat.
      
  • Substrate Addition: Add the solid 2-hydroxy-2-(pyridin-3-yl)acetic acid in one portion. The solid will dissolve as it converts to the hydrochloride salt.

  • Reaction: Remove the ice bath. Stir at room temperature for 30 minutes, then heat to reflux (65°C) for 3–5 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM). The starting acid will remain at the baseline; the ester will move (

      
      ).
      
  • Concentration: Cool to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess

    
    .
    
    • Result: A viscous yellow/orange oil or semi-solid (the hydrochloride salt of the ester).

  • Neutralization (Crucial):

    • Redissolve the residue in minimal water (approx. 5–10 mL/g substrate).

    • Cool to 0°C.

    • Slowly add Saturated

      
       or 10% 
      
      
      
      until pH 8.0–8.5 .
    • Note: Do not exceed pH 10 to avoid hydrolysis of the ester.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

    
     volumes).
    
    • Chemists Note: The pyridine ring is now deprotonated (free base), allowing it to move into the organic layer.

  • Finishing: Dry combined organics over

    
    , filter, and concentrate.
    
Method B: Sulfuric Acid Catalyzed (Fischer)

Reagents:

  • Substrate (1.0 eq)

  • Methanol (Excess, solvent)[5]

  • Conc.

    
     (0.5 eq - catalytic, but enough to protonate the pyridine)
    

Procedure:

  • Dissolve the substrate in Methanol (0.3 M).

  • Add conc.

    
     dropwise (Caution: Exotherm).
    
  • Reflux for 12–18 hours. Note: Longer time required compared to Method A.

  • Workup: Similar to Method A, but requires more base to neutralize the sulfuric acid.

Data Presentation & Quality Control

Expected Analytical Data
TechniqueParameterExpected Observation
1H NMR Methanol EsterSinglet at

3.7–3.8 ppm (

).
1H NMR

-Proton
Singlet at

5.1–5.3 ppm (shifts downfield from acid).
1H NMR AromaticPyridine protons:

7.3 (dd), 7.8 (d), 8.5 (d), 8.6 (s).
IR CarbonylStrong band at 1735–1745

(Ester C=O).
IR HydroxylBroad band at 3200–3400

(retained

-OH).
Troubleshooting Guide
IssueCauseSolution
Low Yield Incomplete extractionEnsure aqueous layer pH is > 7.5 during workup. If pH < 5, the ester remains in water as a salt.
Vinyl Impurity Elimination of

-OH
Reaction temperature too high (>70°C). Reduce reflux time or switch to Method A (milder).
No Reaction Zwitterion insolubilityEnsure sufficient acid (

or

) is present to fully protonate the pyridine nitrogen.

Process Workflow Diagram

Workflow Start Start: Anhydrous MeOH (0°C) AddSOCl2 Add SOCl2 (Dropwise, <10°C) Start->AddSOCl2 AddSubstrate Add Substrate 2-hydroxy-2-(pyridin-3-yl)acetic acid AddSOCl2->AddSubstrate Reflux Reflux (65°C, 3-5 hrs) AddSubstrate->Reflux Evap Evaporate Volatiles (Remove MeOH/HCl/SO2) Reflux->Evap Residue Residue: Ester-HCl Salt Evap->Residue Neut Neutralize (Sat. NaHCO3 to pH 8) Residue->Neut Extract Extract (DCM or EtOAc) Neut->Extract Final Final Product Free Base Ester Extract->Final

Figure 2: Operational workflow for Method A.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Fischer Esterification).[3]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic insights on acyl substitution).

  • Greenberg, J. A., & Sammakia, T. "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride."[8] Journal of Organic Chemistry, 82(6), 3245–3251, 2017. (Validates SOCl2 reactivity with hindered/sensitive acids).

  • Sigma-Aldrich. "Methyl 2-hydroxy-2-(3-pyridyl)acetate Product Sheet." (Confirmation of commercial stability and CAS 155705-86-5).

  • BenchChem. "Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid." (Analogous heterocyclic acid esterification protocol).

Sources

Application

Application Notes and Protocols: Methyl 2-hydroxy-2-(pyridin-3-yl)acetate as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Pyridyl Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of molecular complexity and stereochemical precision is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Pyridyl Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral building blocks serve as the foundational keystones for the efficient and stereocontrolled synthesis of new chemical entities.[1][2] Among the myriad of heterocyclic scaffolds, the pyridine ring holds a privileged status, being a core component in numerous FDA-approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties make it an attractive motif for enhancing biological activity and pharmacokinetic profiles.

This technical guide focuses on the synthesis and application of (R)- and (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate, a versatile chiral building block that combines the desirable features of a pyridine moiety with a stereogenic center bearing synthetically tractable hydroxyl and ester functionalities. The strategic placement of the hydroxyl group allows for a multitude of subsequent chemical transformations, enabling the construction of diverse and complex molecular architectures. This document provides detailed protocols for the asymmetric synthesis of this building block and its application in key synthetic transformations relevant to drug development professionals.

Asymmetric Synthesis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

The most convergent and industrially scalable approach to enantiomerically enriched methyl 2-hydroxy-2-(pyridin-3-yl)acetate is the asymmetric reduction of the corresponding α-ketoester, methyl 2-oxo-2-(pyridin-3-yl)acetate. This precursor can be readily prepared from commercially available starting materials such as 3-cyanopyridine or pyridine-3-carboxylic acid.

Workflow for the Synthesis of the Chiral Building Block

cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction (Key Step) 3-Cyanopyridine 3-Cyanopyridine Methyl 2-oxo-2-(pyridin-3-yl)acetate Methyl 2-oxo-2-(pyridin-3-yl)acetate 3-Cyanopyridine->Methyl 2-oxo-2-(pyridin-3-yl)acetate 1. Grignard/Weinreb 2. Oxidation Pyridine-3-carboxylic acid Pyridine-3-carboxylic acid Pyridine-3-carboxylic acid->Methyl 2-oxo-2-(pyridin-3-yl)acetate 1. Esterification 2. Claisen Condensation (R/S)-Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (R/S)-Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Methyl 2-oxo-2-(pyridin-3-yl)acetate->(R/S)-Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Asymmetric Transfer Hydrogenation Chiral Catalyst Chiral Catalyst Chiral Catalyst->(R/S)-Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Reducing Agent Reducing Agent Reducing Agent->(R/S)-Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

Caption: Synthetic pathway to enantiopure methyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Protocol 1: Asymmetric Transfer Hydrogenation of Methyl 2-oxo-2-(pyridin-3-yl)acetate

This protocol is adapted from established methods for the asymmetric reduction of α-ketoesters and pyridine ketones, employing a chiral transition metal catalyst.[4] The choice of chiral ligand is critical for achieving high enantioselectivity.

Materials:

  • Methyl 2-oxo-2-(pyridin-3-yl)acetate

  • [Rh(cod)Cl]₂ or [Ru(p-cymene)Cl₂]₂

  • Chiral ligand (e.g., (R,R)-TsDPEN, (S,S)-TsDPEN)

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous dichloromethane (DCM) or isopropanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, to a flame-dried Schlenk flask, add the rhodium or ruthenium precursor (0.5 mol%) and the chiral ligand (1.1 mol%). Add anhydrous solvent (e.g., DCM) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve methyl 2-oxo-2-(pyridin-3-yl)acetate (1.0 eq) in the chosen solvent.

  • Reaction Initiation: Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the substrate solution. Then, transfer the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 25-40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Results:

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
[RuCl₂(p-cymene)]₂/(R,R)-TsDPENIPA4012>90>95
[Rh(cod)Cl]₂/(S,S)-JosiPhosDCM258>95>98

Causality Behind Experimental Choices:

  • Inert Atmosphere: The transition metal catalysts are sensitive to oxidation, which would lead to deactivation.

  • Formic Acid/Triethylamine Azeotrope: This mixture serves as a convenient and effective source of hydride for the transfer hydrogenation.

  • Chiral Ligand: The stereochemical outcome of the reaction is dictated by the chirality of the ligand complexed to the metal center. The ligand creates a chiral environment around the active site, forcing the hydride transfer to occur on one face of the prochiral ketone.

Applications in Synthetic Chemistry

(R)- and (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate are valuable intermediates for the synthesis of more complex molecules. The hydroxyl and ester functionalities, as well as the pyridine nitrogen, offer multiple points for diversification.

Protocol 2: Acylation of the Hydroxyl Group

Protection or functionalization of the secondary alcohol is a common subsequent step. Acylation is a straightforward method to introduce a variety of functional groups.

Materials:

  • (R)- or (S)-Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Addition of Reagents: Add the base (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the acylating agent (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography if necessary.

Protocol 3: Ugi Four-Component Reaction for Peptidomimetic Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity.[1][5][6] While the title compound itself is not a direct input, its precursor, pyridine-3-carboxaldehyde, is an ideal component for demonstrating the utility of the pyridyl scaffold in constructing complex, peptide-like molecules.

cluster_Ugi Ugi Four-Component Reaction Workflow Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Ugi Product Ugi Product Pyridine-3-carboxaldehyde->Ugi Product Primary Amine Primary Amine Primary Amine->Ugi Product Isocyanide Isocyanide Isocyanide->Ugi Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Product

Caption: Schematic of the Ugi four-component reaction.

Materials:

  • Pyridine-3-carboxaldehyde

  • A primary amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • A carboxylic acid (e.g., acetic acid)

  • Methanol (MeOH) as solvent

Procedure:

  • Reaction Setup: To a vial, add the primary amine (1.0 eq) and pyridine-3-carboxaldehyde (1.0 eq) in methanol. Stir for 30 minutes at room temperature to form the imine.

  • Addition of Components: Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction: Seal the vial and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate. Purify the crude product by flash chromatography or crystallization to yield the α-acylamino amide product.

Trustworthiness and Self-Validation: The protocols provided are based on well-established and widely published synthetic methodologies. The success of each step can be validated using standard analytical techniques:

  • TLC: For monitoring reaction progress and assessing the purity of column fractions.

  • NMR (¹H and ¹³C): To confirm the structure of the products.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compounds.

  • Chiral HPLC: Essential for determining the enantiomeric excess of the asymmetrically synthesized chiral building block.

By employing these analytical methods, researchers can ensure the identity, purity, and stereochemical integrity of their materials at each stage of the synthetic sequence.

Conclusion

(R)- and (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate represent highly valuable and versatile chiral building blocks for drug discovery and development. The protocols detailed herein provide a robust framework for their asymmetric synthesis and subsequent elaboration into more complex molecular architectures. The strategic combination of the pyridine motif and a readily functionalizable chiral center opens avenues for the rapid generation of novel compound libraries with high potential for biological activity.

References

  • Amaresh, R. R., & Perumal, P. T. (2000). A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent.
  • Behrens, C., & Paquette, L. A. (n.d.). N-BENZYL-2,3-AZETIDINEDIONE. Organic Syntheses Procedure.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Erian, A. W., & Sherif, S. M. (1999). The chemistry of α-functionalized-β-enamino esters. Tetrahedron, 55(26), 7957-8024.
  • Feng, X., & Lin, L. (n.d.). Catalytic asymmetric Meerwein–Ponndorf–Verley reduction of glyoxylates induced by a chiral N,N′-dioxide/Y(OTf)3 complex.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved February 25, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved February 25, 2026, from [Link]

  • Pihko, P. M. (2009).
  • S. F. S. (2003, August 13). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Scribd. (n.d.). Pyridine and Pyridine Derivatives. Retrieved February 25, 2026, from [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Ugi Reaction and Its Analogs.
  • Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Souldozi, A., & Dömling, A. (2007). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Thieme. (2024, December 13). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones.
  • Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191.
  • Vedejs, E., & Jure, M. (2005). Efficacy of Chiral Nucleophilic Catalysts: A Survey.
  • Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).
  • Wiley. (n.d.). Derivatization in Mass Spectrometry—2. Acylation. Retrieved February 25, 2026, from [Link]

  • Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865.

Sources

Method

Asymmetric Synthesis of (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate: An Application and Protocol Guide

Abstract This comprehensive guide details a robust and highly selective protocol for the asymmetric synthesis of (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate, a valuable chiral building block in pharmaceutical and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and highly selective protocol for the asymmetric synthesis of (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate, a valuable chiral building block in pharmaceutical and agrochemical research. The synthesis is centered around the Corey-Bakshi-Shibata (CBS) reduction of the prochiral precursor, methyl 3-pyridylglyoxylate. This application note provides a detailed, step-by-step methodology, an in-depth discussion of the underlying chemical principles, and analytical protocols for the determination of enantiomeric excess. The presented protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable method for obtaining the desired (S)-enantiomer with high optical purity.

Introduction: The Significance of Chiral Pyridyl-α-Hydroxy Esters

Chiral molecules are fundamental to the life sciences, with the stereochemistry of a compound often dictating its biological activity.[1] The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, and its incorporation into chiral molecules can lead to compounds with a wide range of therapeutic properties. (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a key chiral intermediate, with its constituent parts—a chiral α-hydroxy ester and a pyridine ring—making it a valuable precursor for the synthesis of more complex, biologically active molecules. The precise control of stereochemistry during its synthesis is therefore of paramount importance.

The Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[2][3][4] This protocol leverages the catalytic activity of a chiral oxazaborolidine to achieve high levels of enantioselectivity, making it an ideal choice for the synthesis of (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate.[2][3]

The Synthetic Strategy: Corey-Bakshi-Shibata Reduction

The cornerstone of this synthetic protocol is the CBS reduction, a reaction renowned for its reliability and high enantioselectivity.[2][3][4] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, which coordinates with a borane source (e.g., borane-dimethyl sulfide complex) to form a chiral Lewis acid complex. This complex then coordinates to the prochiral ketone, methyl 3-pyridylglyoxylate, in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl group, thus generating the desired (S)-enantiomer of the alcohol.

The predictability of the stereochemical outcome is a key advantage of the CBS reduction. The (S)-oxazaborolidine catalyst will preferentially yield the (S)-alcohol. The mechanism involves the formation of a six-membered transition state, where the larger substituent on the ketone is oriented away from the steric bulk of the catalyst, leading to a highly organized and selective hydride transfer.[2][3]

Figure 1: Conceptual workflow of the Corey-Bakshi-Shibata reduction for the synthesis of the target molecule.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the asymmetric synthesis of (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 3-pyridylglyoxylate≥98%Commercially Available
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)Commercially Available
Borane-dimethyl sulfide complex (BMS, ~10 M)Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
MethanolAnhydrous
Diethyl etherAnhydrous
Saturated aqueous ammonium chloride (NH4Cl)
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO4)
Silica gel60 Å, 230-400 mesh
Synthesis of the Precursor: Methyl 3-pyridylglyoxylate

While commercially available, methyl 3-pyridylglyoxylate can be synthesized from 3-acetylpyridine. A common method involves the oxidation of the methyl group to a carboxylic acid, followed by esterification and then oxidation of the benzylic position to the ketone. A variety of oxidizing agents can be used for this transformation.

Asymmetric Reduction Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon).

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 3-pyridylglyoxylate (1.0 eq).

    • Dissolve the ketone in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

    • Cool the solution to -20 °C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Catalyst and Reagent Addition:

    • To the cooled solution, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) dropwise via syringe.

    • Stir the mixture for 15 minutes at -20 °C.

    • Slowly add borane-dimethyl sulfide complex (BMS, 1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at -20 °C for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (ketone) should have a different Rf value than the product (alcohol).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Figure 2: Step-by-step experimental workflow for the asymmetric synthesis.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate is determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Conditions
ParameterCondition
Column Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase Hexane/Isopropanol (IPA) with a small percentage of a basic modifier (e.g., diethylamine, DEA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Note: The exact mobile phase composition may require optimization to achieve baseline separation of the enantiomers. A typical starting point would be 90:10 (v/v) Hexane:IPA with 0.1% DEA.

Sample Preparation and Analysis
  • Prepare a standard solution of the racemic methyl 2-hydroxy-2-(pyridin-3-yl)acetate in the mobile phase.

  • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.

  • Prepare a solution of the synthesized product in the mobile phase.

  • Inject the synthesized product and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Results and Data Interpretation

The CBS reduction of methyl 3-pyridylglyoxylate is expected to proceed in high yield and with excellent enantioselectivity.

ParameterExpected Value
Yield > 85%
Enantiomeric Excess (ee) > 95%
Appearance Colorless to pale yellow oil or solid

The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the methoxy group, a singlet for the hydroxyl proton, and signals corresponding to the pyridine ring protons.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the amount of borane reagent.
Decomposition of product during workupEnsure the workup is performed promptly and at low temperatures where necessary.
Inefficient purificationOptimize the column chromatography conditions (eluent system, silica loading).
Low Enantiomeric Excess Inactive or aged CBS catalystUse a fresh bottle of the CBS catalyst solution.
Presence of moisture in the reactionEnsure all glassware is thoroughly dried and reagents are anhydrous.
Reaction temperature too highMaintain the reaction temperature at or below the recommended -20 °C.
Poor Separation in Chiral HPLC Inappropriate mobile phaseOptimize the ratio of hexane to isopropanol and the concentration of the basic modifier.
Unsuitable chiral stationary phaseScreen different types of chiral columns (e.g., Chiralcel OD, AD, etc.).

Conclusion

The protocol detailed in this application note provides a reliable and highly selective method for the asymmetric synthesis of (S)-methyl 2-hydroxy-2-(pyridin-3-yl)acetate. The use of the Corey-Bakshi-Shibata reduction ensures excellent control over the stereochemical outcome, yielding the desired enantiomer with high optical purity. This methodology is a valuable tool for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of this important chiral building block.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Bringmann, G., Breuning, M., Henschel, P., & Hinrichs, J. (2002). Asymmetric Synthesis of (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene via a Configurationally Unstable Biaryl Lactone. Organic Syntheses, 79, 72. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

Sources

Application

Application Notes and Protocols for the Investigation of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate in Muscarinic Antagonist Research

Introduction: The Quest for Subtype-Selective Muscarinic Antagonists The muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Subtype-Selective Muscarinic Antagonists

The muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a vast array of physiological functions.[1][2] Their widespread distribution throughout the central and peripheral nervous systems makes them attractive therapeutic targets for a multitude of pathologies, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[1][3][4] However, the therapeutic potential of muscarinic antagonists has often been hampered by a lack of subtype selectivity. The high degree of conservation in the orthosteric binding site across the five subtypes makes the development of selective antagonists a formidable challenge.[5] This lack of selectivity frequently leads to undesirable side effects, such as dry mouth, blurred vision, and tachycardia, which arise from the blockade of muscarinic receptors in off-target tissues.[6][7]

Consequently, there is a pressing need in drug discovery to identify and characterize novel chemical scaffolds that may offer improved selectivity profiles. Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, a compound featuring a chiral α-hydroxy ester and a pyridine moiety, represents a candidate for investigation. While direct biological activity for this specific molecule is not extensively documented in public literature[8], its structural components are present in various biologically active compounds. This guide provides a comprehensive framework for researchers to systematically evaluate methyl 2-hydroxy-2-(pyridin-3-yl)acetate as a potential muscarinic receptor antagonist. The following protocols are designed to first establish its binding affinity for the five human muscarinic receptor subtypes and subsequently to characterize its functional activity as an antagonist.

Compound Profile: Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

A thorough understanding of the test compound's physicochemical properties is essential for accurate experimental design, particularly for ensuring solubility in assay buffers.

PropertyValueSource
IUPAC Name methyl 2-hydroxy-2-(pyridin-3-yl)acetate[9]
CAS Number 155705-86-5[9]
Molecular Formula C₈H₉NO₃[8]
Molecular Weight 167.16 g/mol [9]
Physical Form Oil
Purity Typically ≥95%[9]
Storage Refrigerated storage recommended
SMILES COC(=O)C(C1=CN=CC=C1)O[8]
InChI Key LFLUTXLJWJEMOQ-UHFFFAOYSA-N

Note: Solubility in aqueous buffers should be experimentally determined. A stock solution in DMSO is recommended for initial experiments.

Rationale for Screening: Structural Considerations

The chemical structure of methyl 2-hydroxy-2-(pyridin-3-yl)acetate provides a rationale for its investigation as a muscarinic antagonist. The presence of a hydroxyl group and an ester carbonyl offers potential hydrogen bonding interactions within the receptor binding pocket. The pyridine ring, a bioisostere of a phenyl ring, can engage in aromatic or cation-π interactions, which are common features in many GPCR ligands. The overall scaffold is relatively small and rigid, providing a defined orientation for these potential interactions. This guide will outline the necessary steps to test this hypothesis empirically.

Experimental Workflow for Muscarinic Antagonist Profiling

A tiered approach is recommended for the efficient evaluation of a novel compound like methyl 2-hydroxy-2-(pyridin-3-yl)acetate. The workflow begins with primary binding assays to determine affinity, followed by functional assays to ascertain the mode of action (antagonism, agonism, etc.).

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Data Analysis A Compound Acquisition & QC B Radioligand Binding Assays (M1, M2, M3, M4, M5) A->B Solubilized Compound C Gq-coupled Receptor Assays (M1, M3, M5) Calcium Mobilization B->C D Gi-coupled Receptor Assays (M2, M4) cAMP Accumulation B->D If Binding Confirmed E Determine Ki values (Binding Affinity) B->E F Determine IC50 values (Functional Potency) C->F D->F G Selectivity Profiling E->G F->G

Caption: Experimental workflow for antagonist profiling.

Application Protocol 1: Radioligand Binding Assays

This protocol serves to determine the binding affinity (Ki) of methyl 2-hydroxy-2-(pyridin-3-yl)acetate for each of the five human muscarinic receptor subtypes (hM1-hM5). The principle is a competitive displacement assay, where the test compound competes with a known high-affinity radioligand for binding to the receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1-10 µM final concentration).

  • Test Compound: Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates (e.g., GF/C or GF/B) and a Filtration Manifold .

Procedure:

  • Compound Dilution: Prepare a serial dilution series of methyl 2-hydroxy-2-(pyridin-3-yl)acetate in assay buffer. A typical starting range would be from 100 µM down to 10 pM in half-log increments.

  • Assay Plate Preparation: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • 50 µL of Assay Buffer

    • 25 µL of the appropriate test compound dilution (or vehicle for total binding, or atropine for non-specific binding).

    • 25 µL of [³H]-NMS diluted in assay buffer (final concentration should be approximately its Kd value for the respective receptor subtype).

  • Reaction Initiation: Add 100 µL of the cell membrane preparation (diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio) to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial, cap, and vortex. Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Presentation:

Receptor Subtype[³H]-NMS Kd (nM)Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Ki (µM)
hM1 0.2> 10
hM2 0.41.5 ± 0.2
hM3 0.38.7 ± 1.1
hM4 0.52.3 ± 0.3
hM5 0.4> 10

This table presents hypothetical data for illustrative purposes.

Application Protocol 2: Functional Antagonism Assays

Once binding is confirmed, functional assays are crucial to determine if the compound acts as an antagonist, agonist, or allosteric modulator. The choice of assay depends on the G protein coupling of the receptor subtype.

A. Calcium Mobilization Assay for Gq-coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[10] An antagonist will block the [Ca²⁺]i increase induced by an agonist like acetylcholine or carbachol.

G ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates TestCmpd Test Compound (Antagonist) TestCmpd->M3R Binds & Blocks Gq Gq M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca

Caption: M3 receptor Gq signaling pathway.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing hM1, hM3, or hM5.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Agonist: Acetylcholine or Carbachol.

  • Assay Plate: Black, clear-bottom 96- or 384-well plates.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the assay plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.[10]

  • Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of methyl 2-hydroxy-2-(pyridin-3-yl)acetate to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a concentration of agonist that elicits a near-maximal response (EC₈₀).

  • Data Acquisition: Continuously record the fluorescence signal for 1-2 minutes post-injection.

  • Agonist Check: To confirm antagonism, run a parallel experiment where only the test compound is added without agonist to check for any agonist activity.

Data Analysis:

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Plot the agonist-induced calcium response as a function of the test compound concentration.

  • Fit the data to a suitable inhibitory dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reduces the agonist's effect by 50%.

B. cAMP Assay for Gi-coupled Receptors (M2, M4)

M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of an M2/M4 agonist to reduce this stimulated cAMP level is measured. An antagonist will prevent this agonist-induced reduction.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing hM2 or hM4.

  • cAMP Assay Kit: A competitive immunoassay kit based on HTRF, AlphaLISA, or ELISA technology.

  • Stimulant: Forskolin.

  • Agonist: Acetylcholine or Oxotremorine-M.

  • Phosphodiesterase (PDE) Inhibitor: IBMX, to prevent cAMP degradation.

Procedure:

  • Cell Stimulation: Seed cells and grow overnight. Pre-incubate the cells with a range of concentrations of methyl 2-hydroxy-2-(pyridin-3-yl)acetate in the presence of a PDE inhibitor like IBMX.

  • Agonist and Forskolin Addition: Add the M2/M4 agonist (at its EC₈₀) and a fixed concentration of forskolin to all wells (except negative controls).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Data Acquisition: Read the plate on the appropriate plate reader.

Data Analysis:

  • Calculate the amount of cAMP produced at each concentration of the test compound.

  • The antagonist effect is seen as a restoration of the forskolin-stimulated cAMP levels that were suppressed by the muscarinic agonist.

  • Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a robust, validated framework for the initial characterization of methyl 2-hydroxy-2-(pyridin-3-yl)acetate as a potential muscarinic receptor antagonist. Based on the outcomes of these assays, a clear picture of the compound's affinity, potency, and selectivity will emerge. Should this initial screening reveal promising activity and a desirable selectivity profile (e.g., selectivity for one subtype over the others), further studies would be warranted. These could include Schild analysis to determine the mechanism of antagonism (competitive vs. non-competitive), kinetic binding assays to assess drug-receptor residence time[11], and eventually, evaluation in more complex cellular models or in vivo systems to establish therapeutic potential. The systematic application of these protocols will ensure a thorough and scientifically rigorous evaluation of this novel compound in the ongoing search for the next generation of muscarinic modulators.

References

  • Alabaster, V. A. (1991). The effects of muscarinic antagonists on bronchoconstriction. Lung, 169(Suppl), 349-359.
  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16.
  • Bridges, T. M., & Lindsley, C. W. (2008). G-protein-coupled receptors: from classical modes of modulation to allosteric mechanisms. ACS Chemical Biology, 3(9), 530-541.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery.
  • Kruse, A. C., et al. (2012). Structure of the M3 muscarinic acetylcholine receptor-Gq-protein complex.
  • Lindsley, C. W., et al. (2016). Allosteric-based approaches to the treatment of CNS disorders. Neuron, 91(4), 756-771.
  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423-450.
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.

Sources

Method

Application Note: Synthesis and Application of Methyl 3-Pyridylglycolate as a Versatile Pharmaceutical Intermediate

Abstract α-Hydroxy esters and their corresponding acids are foundational chiral building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Among these, heteroaromatic glycolates, such as methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α-Hydroxy esters and their corresponding acids are foundational chiral building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Among these, heteroaromatic glycolates, such as methyl 3-pyridylglycolate, are of significant interest due to their prevalence in anticholinergic agents and other complex therapeutics. The presence of a stereogenic center at the α-carbon necessitates precise stereochemical control, as the pharmacological activity of the final API is often dependent on a single enantiomer. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, chiral resolution, and subsequent derivatization of methyl 3-pyridylglycolate. We present validated, step-by-step protocols, explain the causality behind critical experimental choices, and offer methods for in-process validation to ensure reproducibility and high purity.

Introduction: The Strategic Importance of Methyl 3-Pyridylglycolate

Methyl 3-pyridylglycolate is a structural analogue of widely used intermediates like methyl mandelate and methyl dithienylglycolate. The latter is a key intermediate for anticholinergic drugs such as tiotropium bromide and aclidinium bromide[1]. The pyridine ring in methyl 3-pyridylglycolate serves as a bioisostere for phenyl or thienyl groups, offering a modulated pharmacokinetic profile, improved solubility, and a site for potential hydrogen bonding, which can be crucial for target-protein interaction.

The core utility of this intermediate lies in two key transformations:

  • Esterification/Transesterification: The hydroxyl and ester functionalities allow for coupling with complex alcohols, often the core of the final API, to form a more elaborate ester.

  • Chiral Integrity: The α-hydroxy acid moiety contains a chiral center. The ability to resolve this center and use a single enantiomer is paramount for developing stereochemically pure drugs, thereby avoiding the potential for off-target effects or reduced efficacy from an undesired enantiomer.

This guide is structured to walk the user from the initial synthesis of the racemic starting material through its separation into single enantiomers and finally to its application in forming a more complex pharmaceutical precursor.

Synthesis of Racemic (±)-Methyl 3-Pyridylglycolate

The most direct and scalable approach to synthesizing α-hydroxy esters of this type is through the reaction of an organometallic reagent with an appropriate electrophile. We have adapted the well-established Grignard reaction with dimethyl oxalate, a method proven effective for similar heteroaromatic systems[1].

2.1 Principle of Synthesis

The synthesis proceeds via the nucleophilic addition of a pyridyl Grignard reagent to one of the electrophilic carbonyl carbons of dimethyl oxalate. The resulting tetrahedral intermediate, a magnesium alkoxide, is subsequently hydrolyzed during aqueous workup to yield the desired α-hydroxy ester. The choice of 3-bromopyridine as the starting material is strategic due to its commercial availability and the relative stability of the resulting Grignard reagent.

2.2 Experimental Workflow: Grignard Synthesis

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A 3-Bromopyridine Grignard 3-Pyridylmagnesium Bromide A->Grignard in C B Magnesium Turnings B->Grignard C Anhydrous THF Intermediate Magnesium Alkoxide Adduct Grignard->Intermediate Add to D in THF at -10 °C D Dimethyl Oxalate D->Intermediate E Sat. NH4Cl (aq) Intermediate->E Hydrolysis Product (±)-Methyl 3-Pyridylglycolate E->Product Quench F Silica Gel Chromatography F->Product Purify

Caption: Workflow for the synthesis of racemic methyl 3-pyridylglycolate.

2.3 Detailed Protocol: Synthesis of (±)-Methyl 3-Pyridylglycolate

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (2.67 g, 110 mmol).

    • In the dropping funnel, prepare a solution of 3-bromopyridine (15.8 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

    • Add approximately 10 mL of the 3-bromopyridine solution to the magnesium turnings. The reaction may require gentle warming or the addition of a small crystal of iodine to initiate.

    • Once initiated (observed by bubble formation and a gentle reflux), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • In a separate 1 L flask, dissolve dimethyl oxalate (13.0 g, 110 mmol) in 250 mL of anhydrous THF. Cool this solution to -10 °C using an ice-salt bath.

    • Slowly transfer the prepared Grignard reagent solution to the dimethyl oxalate solution via cannula, maintaining the internal temperature below 0 °C. Causality: This prevents side reactions, such as double addition of the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution. This step hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford methyl 3-pyridylglycolate as a pale yellow oil.

2.4 Expected Yield and Characterization

This protocol should provide the target compound in good yield. The identity and purity should be confirmed using standard analytical techniques.

ParameterExpected Outcome
Yield 65-75%
Appearance Pale yellow oil
¹H NMR Consistent with the structure (pyridyl, CH, OH, OCH₃)
¹³C NMR Consistent with the structure (pyridyl, C=O, C-O, CH₃)
Mass Spec (ESI+) m/z = 168.06 [M+H]⁺
Purity (HPLC) >98%

Chiral Resolution of 3-Pyridylglycolic Acid

For pharmaceutical applications, obtaining a single enantiomer is essential. The most common and robust method for resolving chiral acids is through the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.[2] This process requires the hydrolysis of the methyl ester to the corresponding carboxylic acid.

3.1 Principle of Resolution

The racemic carboxylic acid is reacted with an enantiomerically pure chiral amine (the resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility.[2] This difference allows for the separation of one diastereomer from the other by careful crystallization from a suitable solvent system. Once a single diastereomeric salt is isolated, the chiral amine is removed by treatment with acid, liberating the enantiomerically pure carboxylic acid.

3.2 Experimental Workflow: Chiral Resolution

RacemicEster (±)-Methyl 3-Pyridylglycolate RacemicAcid (±)-3-Pyridylglycolic Acid RacemicEster->RacemicAcid Saponification (LiOH, THF/H₂O) Diastereomers Diastereomeric Salt Mixture ((R)-Acid-(R)-Amine) ((S)-Acid-(R)-Amine)) RacemicAcid->Diastereomers Salt Formation ResolvingAgent (R)-(+)-α-Phenylethylamine ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation IsolatedSalt Less Soluble Salt (e.g., (R)-Acid-(R)-Amine) Separation->IsolatedSalt EnantiopureAcid (R)-3-Pyridylglycolic Acid IsolatedSalt->EnantiopureAcid Acidification (aq. HCl) Esterification Esterification (MeOH, H+) EnantiopureAcid->Esterification FinalProduct (R)-Methyl 3-Pyridylglycolate Esterification->FinalProduct

Caption: Workflow for the chiral resolution via diastereomeric salt formation.

3.3 Detailed Protocol: Resolution and Re-Esterification

  • Saponification:

    • Dissolve (±)-methyl 3-pyridylglycolate (10.0 g, 59.8 mmol) in a mixture of THF (100 mL) and water (50 mL).

    • Add lithium hydroxide monohydrate (3.0 g, 71.5 mmol) and stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure. Wash the aqueous residue with dichloromethane (2 x 50 mL) to remove any non-acidic impurities.

    • Carefully adjust the pH of the aqueous layer to ~4.5 with 2 M HCl. The carboxylic acid may precipitate. Extract the product into ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield (±)-3-pyridylglycolic acid as a white solid.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic acid (8.6 g, 56.2 mmol) in hot methanol (150 mL).

    • In a separate beaker, dissolve (R)-(+)-α-phenylethylamine (6.8 g, 56.2 mmol) in methanol (50 mL).

    • Add the amine solution to the hot acid solution. Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight.

    • Causality: Slow cooling is critical for selective crystallization of the less soluble diastereomer, leading to higher enantiomeric purity.

  • Fractional Crystallization:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop.

    • The enantiomeric excess (ee) of the acid in this crop should be determined by converting a small sample back to the methyl ester and analyzing by chiral HPLC.

    • If the ee is not satisfactory (>98%), recrystallize the salt from fresh methanol. Typically, 1-2 recrystallizations are sufficient.

  • Liberation of Enantiopure Acid:

    • Suspend the diastereomerically pure salt in water (100 mL) and add 2 M HCl until the pH is ~2. This protonates the carboxylic acid and the amine.

    • Extract the liberated enantiopure 3-pyridylglycolic acid with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiopure acid.

  • Re-Esterification:

    • Dissolve the enantiopure acid in methanol (100 mL) and add concentrated sulfuric acid (0.5 mL) as a catalyst.

    • Heat the mixture to reflux for 5 hours.

    • Cool the solution, neutralize with saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

    • Dry and concentrate the organic phase to yield the enantiomerically pure methyl (R)- or (S)-3-pyridylglycolate.

Application: Synthesis of a Glycopyrrolate Precursor

Enantiopure methyl 3-pyridylglycolate is an ideal starting material for synthesizing precursors to complex APIs. A key reaction is the transesterification with a functionalized alcohol. As an example, we describe the synthesis of (R)-1-methylpyrrolidin-3-yl 2-hydroxy-2-(pyridin-3-yl)acetate, a direct analogue to the active component of glycopyrrolate[3].

4.1 Principle of Transesterification

This is a base-catalyzed equilibrium process. A catalytic amount of a strong base, such as sodium methoxide, is used to deprotonate the incoming alcohol (N-methyl-3-pyrrolidinol), making it a more potent nucleophile. The resulting alkoxide attacks the carbonyl carbon of methyl 3-pyridylglycolate. To drive the reaction to completion, the methanol byproduct is typically removed by distillation.

4.2 Experimental Workflow: Transesterification

ReactantA (R)-Methyl 3-Pyridylglycolate Reaction Reaction Mixture ReactantA->Reaction ReactantB N-Methyl-3-pyrrolidinol ReactantB->Reaction Catalyst Sodium Methoxide (cat.) Catalyst->Reaction Solvent Toluene Solvent->Reaction Process Heat to Reflux (Distill off MeOH/Toluene azeotrope) Reaction->Process Product (R)-1-methylpyrrolidin-3-yl 2-hydroxy-2-(pyridin-3-yl)acetate Process->Product After Workup

Caption: Workflow for the base-catalyzed transesterification reaction.

4.3 Detailed Protocol: Transesterification

  • Apparatus Setup: Assemble a flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • Reaction:

    • To the flask, add enantiopure (R)-methyl 3-pyridylglycolate (5.0 g, 29.9 mmol), N-methyl-3-pyrrolidinol (3.3 g, 32.9 mmol), and toluene (100 mL).

    • Add a 25 wt% solution of sodium methoxide in methanol (0.65 mL, ~3.0 mmol).

    • Heat the mixture to reflux. Toluene and the methanol byproduct will collect in the Dean-Stark trap.

    • Causality: Removing methanol is essential to shift the reaction equilibrium towards the product, as dictated by Le Châtelier's principle.

    • Continue heating for 6-8 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography (eluent: 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield the final product.

4.4 Product Analysis

ParameterExpected Outcome
Yield 70-80%
Appearance Viscous oil or low-melting solid
Purity (HPLC) >98%
Enantiomeric Excess (ee) >99% (by chiral HPLC)
Mass Spec (ESI+) m/z = 237.12 [M+H]⁺

Conclusion

Methyl 3-pyridylglycolate is a highly valuable and versatile intermediate for pharmaceutical synthesis. The protocols detailed in this application note provide a robust and scalable pathway for its preparation, from racemic synthesis to the isolation of single enantiomers and their subsequent derivatization. By understanding the principles behind each step—from the anhydrous conditions required for Grignard reactions to the importance of slow cooling in fractional crystallization—researchers can confidently and reproducibly synthesize complex chiral molecules for drug discovery and development programs.

References

  • Foschi, F. et al. (2018). Selective synthesis of methyl dithienyl-glycolates. Arkivoc, 2018(vii), 0-0. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Tsubogo, T., & Kobayashi, S. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 14, 2736–2742. [Link]

  • Gaily, M. H., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(11), 7853–7859. [Link]

  • Noorduin, W. L., et al. (2009). Complete chiral resolution using additive-induced crystal size bifurcation during grinding. Angewandte Chemie International Edition, 48(20), 3649-3651. [Link]

  • Levytska, S., et al. (2022). Catalytic Synthesis of Methyl Glycolate from Glyoxal Methanol Solution over Base Catalysts. Chemistry & Chemical Technology, 16(4), 515-520. [Link]

  • Google Patents. (2018).
  • Google Patents. (2012).
  • Fernandez-Stefanuto, V., & Tojo, E. (2019). New Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) Derived from Indomethacin and Mebendazole. Proceedings, 9(1), 48. [Link]

  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • Shanley, A. (2007). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. [Link]

  • Siadati, S. A., et al. (2024). How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. Scientific Radius, 3(2), 89-107. [Link]

  • Sun, Y., et al. (2009). Highly effective synthesis of methyl glycolate with heteropolyacids as catalysts. Catalysis Communications, 10(5), 678-681. [Link]

  • Google Patents. (2014). KR101460694B1 - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient.
  • Almássy, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3811. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of methyl 2-hydroxy-2-(pyridin-3-yl)acetate synthesis

Technical Support Center: Pyridine Derivative Synthesis Ticket ID: #PYR-3YL-GLY-001 Topic: Optimization of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Derivative Synthesis Ticket ID: #PYR-3YL-GLY-001 Topic: Optimization of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

Users frequently report low yields (<40%) and difficulty isolating pure methyl 2-hydroxy-2-(pyridin-3-yl)acetate (also known as methyl 3-pyridylglycolate). Common failure modes include:

  • Incomplete Conversion: Stalling at the intermediate cyanohydrin or imidate stage.

  • Product Degradation: Elimination of the

    
    -hydroxyl group to form the alkene (elimination) or amide (hydrolysis).
    
  • Isolation Loss: Product remaining in the aqueous phase during extraction due to the pyridine nitrogen's hydrophilicity.

Module 1: The Validated Synthetic Pathway

Why this route? While direct esterification of 3-pyridylglycolic acid is possible, the acid is expensive and prone to intermolecular esterification (oligomerization). The Cyanohydrin-Pinner Protocol is the industry standard for scalability and yield, provided moisture is rigorously excluded.

The Pathway Logic (Graphviz Visualization)

G Start 3-Pyridinecarboxaldehyde Step1 TMS-Cyanohydrin Intermediate Start->Step1 TMSCN, ZnI2 (cat) 0°C to RT Step2 Imidate Salt (Pinner Intermediate) Step1->Step2 MeOH, HCl (gas) 0°C (Pinner) Product Methyl 2-hydroxy-2- (pyridin-3-yl)acetate Step2->Product H2O (Controlled) Hydrolysis Side1 Side Product: Amide (Hydrolysis) Step2->Side1 Excess H2O / Heat Side2 Side Product: Alkene (Elimination) Product->Side2 Acid/Heat > 50°C

Figure 1: The optimized TMSCN-Pinner pathway minimizes equilibrium reversion compared to aqueous NaCN routes.

Module 2: Critical Process Parameters (Troubleshooting)

Issue 1: "My yield is stuck at 30%."

Diagnosis: Likely equilibrium reversion of the cyanohydrin or incomplete Pinner reaction.

  • The Fix: Switch from aqueous NaCN to TMSCN (Trimethylsilyl cyanide) .

    • Mechanism:[1][2][3][4][5] The O-silylation traps the cyanohydrin, preventing it from reverting to the aldehyde.

    • Catalyst: Use Zinc Iodide (

      
      ) or Potassium Cyanide/18-Crown-6 (catalytic) to accelerate the addition.
      
Issue 2: "The product disappears during aqueous workup."

Diagnosis: The pyridine ring makes the molecule amphoteric. At low pH, it is protonated (water-soluble). At high pH (during neutralization), the methyl ester hydrolyzes to the carboxylate (water-soluble).

  • The Fix: Isoelectric Extraction Strategy.

    • Do not use NaOH for neutralization.

    • Use solid Sodium Bicarbonate (

      
      )  added slowly to the cold reaction mixture.
      
    • Target pH 7.5–8.0. Do not exceed pH 8.5.

    • Solvent: Use Chloroform/Isopropanol (3:1) for extraction if the product remains in the aqueous phase; standard EtOAc may not be polar enough.

Issue 3: "I see a new spot on TLC that isn't my product."

Diagnosis: Dehydration.

  • Cause:

    
    -Hydroxy esters attached to aromatic rings (especially electron-deficient pyridines) are prone to acid-catalyzed elimination, forming the 
    
    
    
    -unsaturated ester.
  • The Fix: Keep the Pinner reaction (HCl/MeOH) strictly below 5°C. Do not heat the final hydrolysis step.

Module 3: Validated Experimental Protocol

Objective: Synthesis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (10 mmol scale).

Reagents:

  • 3-Pyridinecarboxaldehyde (1.07 g, 10 mmol)

  • TMSCN (Trimethylsilyl cyanide) (1.19 g, 12 mmol)

  • Zinc Iodide (

    
    ) (10 mg, cat.)
    
  • Methanol (Anhydrous) (20 mL)

  • Acetyl Chloride (Generated HCl source) (3 mL) or HCl gas.

Step-by-Step Procedure:

  • Cyanohydrin Formation (The Trap):

    • In a flame-dried flask under Argon, dissolve 3-pyridinecarboxaldehyde in dry DCM (10 mL).

    • Add catalytic

      
      .
      
    • Dropwise add TMSCN at 0°C. Stir at Room Temperature (RT) for 2 hours.

    • QC Check: Monitor by TLC (Aldehyde spot should disappear).

    • Evaporate solvent in vacuo to obtain the crude silylated cyanohydrin (oil).

  • Pinner Reaction (The Conversion):

    • Dissolve the crude oil in anhydrous Methanol (20 mL).

    • Cool to -10°C (Ice/Salt bath).

    • Critical Step: Add Acetyl Chloride (3 mL) dropwise. (This generates anhydrous HCl in situ and cleaves the TMS group).

    • Stir at 0°C for 6–12 hours. Do not let it warm up significantly.

    • Note: The solution may turn cloudy as the imidate salt precipitates.

  • Hydrolysis & Workup (The Isolation):

    • Add water (2 mL) to the cold mixture and stir for 30 mins at 0°C to hydrolyze the imidate to the ester.

    • Concentrate the methanol in vacuo (keep bath <30°C).

    • Resuspend residue in water (10 mL).

    • Neutralization: Add solid

      
       until pH ~8.
      
    • Extraction: Immediately extract with DCM (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Expected Yield: 75–85% (Pale yellow oil).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Meldrum's Acid route instead? A: Yes, and it is often cleaner for substituted pyridines.

  • Protocol: Condense 3-pyridinecarboxaldehyde with Meldrum's acid, then reflux in Methanol. The Meldrum's adduct undergoes methanolysis and decarboxylation to yield the ester.[6] This avoids HCN/TMSCN toxicity but requires higher temperatures which might promote elimination.

Q: Why Acetyl Chloride instead of HCl gas? A: Bubbling HCl gas is difficult to quantify. Acetyl chloride reacts with methanol to produce exact equivalents of HCl (


). This allows precise stoichiometry, preventing over-acidification which degrades the product.

Q: How do I store the product? A: The


-hydroxy ester is prone to racemization and oxidation. Store under Argon at -20°C. If the oil darkens, filter through a small pad of silica gel using Hexane/EtOAc (1:1).

References

  • Pinner Reaction Mechanisms & Applications

    • Source: Organic Chemistry Portal.[7]

    • Relevance: Defines the mechanism of converting nitriles to esters via acid c
    • Link:

  • Meldrum's Acid Route to Pyridylacetic Acids

    • Source:Journal of Organic Chemistry / NIH (PMC).
    • Relevance: Describes the "Three-Component Synthesis" using Meldrum's acid as an alternative to the cyanohydrin route for pyridine deriv
    • Link:

  • Enzymatic/Chemical Cyanohydrin Synthesis

    • Source: Academia.edu / Research Papers.
    • Relevance: Validates the use of 3-pyridinecarboxaldehyde in cyanohydrin formation and yield optimization parameters (temper
    • Link:

  • Esterification of Pyridine Carboxylic Acids

    • Source: Google P
    • Relevance: Historical context on the difficulty of esterifying pyridine acids and the necessity of w
    • Link:

Sources

Optimization

Purification strategies for methyl 2-hydroxy-2-(pyridin-3-yl)acetate oil

Technical Support Center: Purification Strategies for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Case ID: PUR-PYR-003 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

Case ID: PUR-PYR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Oily" State and Impurity Profiles of Pyridyl Glycolic Esters[1][2]

Executive Summary

You are encountering a common physicochemical challenge with methyl 2-hydroxy-2-(pyridin-3-yl)acetate . While often described in literature as a low-melting solid, this compound frequently persists as a viscous oil in crude mixtures due to trace solvent retention and the depression of melting point by impurities (starting aldehydes, cyanohydrins, or hydrolysis byproducts).

Because this molecule contains three distinct functional motifs—a basic pyridine ring (pKa ~5.3), a labile ester , and a hydrogen-bonding


-hydroxyl group —standard purification methods often fail.[2] Aggressive silica chromatography causes tailing (due to the pyridine), while thermal distillation risks elimination (dehydration) of the 

-hydroxy group.

This guide prioritizes chemical purification (Salt Formation) and pH-controlled extraction over thermal or adsorptive methods to ensure high recovery and integrity.[1][2]

Tier 1: The "Gentle" Acid-Base Extraction (Liquid-Liquid)[1]

Objective: Remove neutral organic impurities (unreacted aldehyde) and acidic byproducts without hydrolyzing the ester.[2]

The Science: The pyridine nitrogen is basic.[1][2] By lowering the pH, we protonate the nitrogen, forcing the molecule into the aqueous phase. Neutral impurities remain in the organic phase.[1][2] Critical Warning: The ester group is susceptible to hydrolysis.[1][2][3] You must avoid strong bases (NaOH) and prolonged exposure to extreme pH.[2]

Protocol:
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction (Target pH 2-3):

    • Extract the organic layer with cold 1M HCl (3x).[2]

    • Why? Protonates the pyridine (

      
      ), moving product to water.
      
    • Check: Keep the organic layer (contains neutral impurities) until recovery is confirmed.[2]

  • The Wash:

    • Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.[1][2]

  • Controlled Basification (The Danger Zone):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add saturated NaHCO₃ or 20% K₂CO₃ until pH reaches 8–9 .[2]

    • Do NOT use NaOH.[1][2] Strong hydroxide nucleophiles will attack the ester carbonyl.[1][2]

  • Recovery:

    • Immediately extract the cloudy aqueous mixture with DCM (3x).[2]

    • Dry over Na₂SO₄ and concentrate under reduced pressure (<40°C).

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Oil + Organic Solvent AcidAdd Add Cold 1M HCl (Extract 3x) Start->AcidAdd Sep1 Phase Separation AcidAdd->Sep1 OrgLayer1 Organic Phase (Neutral Impurities) Sep1->OrgLayer1 Discard (Check TLC) AqLayer1 Aqueous Phase (Protonated Product) Sep1->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH 8-9 (Sat. NaHCO3, 0°C) Wash->Basify Extract2 Extract with DCM (3x) Basify->Extract2 Dry Dry (Na2SO4) & Concentrate Extract2->Dry Final Purified Free Base Oil Dry->Final

Caption: Figure 1. pH-Swing Extraction logic designed to isolate the basic pyridine ester while minimizing hydrolysis risk.[1]

Tier 2: Salt Formation (The Crystallization Hack)

Objective: Convert the difficult-to-handle oil into a crystalline solid (Hydrochloride Salt) for easy filtration and high purity.

The Science: Oils are often impure mixtures where the impurities depress the melting point.[1] Ionic lattices (salts) are much more robust.[2] The hydrochloride salt of this compound is known and stable [1].[1][2]

Protocol:
  • Dilution: Dissolve 1g of the semi-pure oil in dry Diethyl Ether (Et₂O) or 1,4-Dioxane (5–10 mL).

    • Note: The solution must be dry.[1][2] Water will solubilize the salt.[1][2][3]

  • Acidification:

    • Add 4M HCl in Dioxane or bubble dry HCl gas slowly into the solution with stirring.

    • Observation: A white to off-white precipitate should form immediately.[1][2]

  • Aging: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid under argon/nitrogen (the salt may be hygroscopic).[2]

  • Washing: Wash the cake with cold, dry ether to remove colored impurities.[2]

  • Result: You now have Methyl 2-hydroxy-2-(pyridin-3-yl)acetate[1][2][4][5][6][7][8] • HCl .

    • Usage: Can be used directly in many reactions, or converted back to free base using the Tier 1 basification step.

Tier 3: Chromatography (Troubleshooting Silica)

Issue: The pyridine ring interacts with acidic silanol groups on silica gel, causing "streaking" or broad peaks that co-elute with impurities.

The Fix: Amine Modification You must deactivate the silica.[1][2]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[2]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2]

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.[1][2] This neutralizes the acidic sites on the silica.[1][2]

Comparative Data: Method Selection

StrategyPurity PotentialYield RiskPrimary Risk FactorRecommended For
Acid-Base Extraction 85–95%MediumEster Hydrolysis (if pH > 10)Bulk crude cleanup
Salt Formation (HCl) >98% LowHygroscopicity of saltFinal polishing & storage
Distillation (Vacuum) VariableHigh Thermal Elimination/DecompOnly if other methods fail
Silica Column 90–95%MediumProduct loss (streaking)Separating close byproducts

Frequently Asked Questions (FAQ)

Q1: My product turned red/brown after workup. Is it ruined?

  • Diagnosis: Pyridine derivatives are prone to N-oxidation or complexation with trace metals (Fe), which causes intense coloration even at ppm levels.[2]

  • Solution: This is likely cosmetic.[2] Treat with activated charcoal in refluxing methanol, filter through Celite, and re-concentrate. If using the Salt Formation method (Tier 2), the colored impurities often stay in the mother liquor.

Q2: I tried the Acid-Base extraction, but the yield is very low.

  • Diagnosis: You likely formed the zwitterion (pyridinium + carboxylate) by hydrolyzing the ester, or the compound is too water-soluble.[1]

  • Fix:

    • Check the pH of the "discarded" aqueous layer.[1][2] If you hydrolyzed the ester, the acid is likely there.

    • When extracting back into organic (Step 5), ensure the aqueous phase is saturated with NaCl (brine) to "salt out" the organic ester.[2] Use DCM/Isopropanol (3:1) for better extraction efficiency of polar compounds.[2]

Q3: Can I distill this oil?

  • Advisory: Proceed with extreme caution.

    
    -Hydroxy esters can undergo intermolecular esterification (forming lactides) or dehydration to the alkene (methyl 3-pyridylacrylate) at high temperatures.[1][2]
    
  • Requirement: High vacuum (<0.5 mmHg) and short-path distillation (Kugelrohr) are mandatory to minimize thermal history.[2]

References

  • PubChem. (n.d.).[2] Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride.[1][2][6][8] National Center for Biotechnology Information.[1][2] Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2017).[2] Discussion on Hydrolysis of Pyridine Esters. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Salts

Introduction: The Challenge of Pyridyl Glycolates Welcome to the technical support hub for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate . This molecule presents a "perfect storm" of crystallization challenges: Conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyridyl Glycolates

Welcome to the technical support hub for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate . This molecule presents a "perfect storm" of crystallization challenges:

  • Conformational Flexibility: The glycolate chain allows for multiple rotamers, inhibiting lattice packing.

  • Hydrogen Bonding: The

    
    -hydroxy group and pyridine nitrogen create competing H-bond networks, often leading to viscous oils rather than crystals.[1]
    
  • Ester Instability: The methyl ester is susceptible to hydrolysis under strong acidic/basic conditions, limiting your salt selection options.

This guide moves beyond generic advice, offering specific protocols to resolve Liquid-Liquid Phase Separation (LLPS) , optimize Chiral Resolution , and ensure Chemical Stability .

Module 1: Troubleshooting "Oiling Out" (LLPS)

Issue: “I added my acid to the free base, but instead of a white precipitate, a yellow/orange oil separated at the bottom.”

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable limit for liquid separation is reached before the crystalline nucleation limit. The oil is a solute-rich liquid phase that traps impurities and prevents purification.[1][2]

The Solution: The "Oiling Out" Remediation Protocol

Do not attempt to filter the oil. Follow this thermodynamic control strategy:

StepActionScientific Rationale
1. Re-dissolution Heat the mixture until the oil phase dissolves completely into a single homogeneous phase.You must reset the system to a single liquid phase to control nucleation.
2. Solvent Modification Add a co-solvent with lower solubility for the salt (e.g., if in MeOH, add Acetone or MTBE) while hot.Reduces the solubility gap, but must be done carefully to avoid immediate crashing.
3. Seeding at MSZW Cool slowly to the Metastable Zone Width (MSZW) . Add seed crystals before the oiling temperature (

) is reached.
Seeding provides a surface for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation.
4. Temperature Cycling If oil forms again, heat back to dissolution, then cool slower (e.g., 0.1°C/min).Cycling anneals the oil droplets, encouraging transfer of solute from the disordered liquid phase to the ordered crystal lattice.
Recommended Solvent Systems for this Molecule
  • Primary Solvent: Methanol or Ethanol (Good solubility for the polar salt).

  • Anti-Solvent: Acetone, Ethyl Acetate, or Methyl tert-butyl ether (MTBE).[1]

  • Ratio: Start with 1:1. If oiling occurs, increase the Primary Solvent ratio to 2:1.

Module 2: Chiral Resolution (Enantiomeric Purity)

Issue: “I need to separate the (R)- and (S)- enantiomers. Which resolving agent works for pyridyl glycolates?”

Expert Insight: Standard mineral acids (HCl, H₂SO₄) will not resolve enantiomers; they form racemic salts. You require a chiral dicarboxylic acid. For methyl 2-hydroxy-2-(pyridin-3-yl)acetate, Tartaric Acid derivatives are the gold standard.[1]

Protocol: Resolution with Dibenzoyl-L-Tartaric Acid (DBTA)

We recommend Dibenzoyl-L-tartaric acid over simple L-tartaric acid.[1] The bulky benzoyl groups add rigidity, significantly reducing the risk of oiling out and improving lattice energy differences between diastereomers.

Step-by-Step Workflow:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of Dibenzoyl-L-tartaric acid relative to the racemic base.[1]

  • Solvent: Acetone/Water (95:5) or pure Acetonitrile.[3]

    • Note: Avoid alcohols if using DBTA, as transesterification can occur over long periods.

  • Execution:

    • Dissolve racemate in solvent at 50°C.

    • Add DBTA solution dropwise.

    • Cool to 20°C over 4 hours.

    • Crucial Step: If no crystals form, scratch the glass or add a seed.[4] Do not lower temperature below 0°C initially, as this promotes oiling.

  • Isolation: Filter the solid. This is the Diastereomeric Salt .

  • Free Basing: Treat the salt with saturated NaHCO₃ (aq) and extract with Dichloromethane (DCM) to recover the enriched enantiomer.

Module 3: Visualizing the Workflow

Diagram 1: Troubleshooting Oiling Out

This decision tree guides you through the critical steps when phase separation occurs.

OilingOut Start Start: Salt Formation Observation Observation: Phase Separation? Start->Observation Solid Solid Precipitate Observation->Solid Yes Oil Oiling Out (Liquid-Liquid) Observation->Oil No Heat Heat to Re-dissolve (Clear Solution) Oil->Heat Step 1 Seed Add Seeds at T > T_oil Heat->Seed Step 2: Metastable Zone Cool Slow Cool (0.1°C/min) Seed->Cool SolventChange Change Solvent System (Increase Polarity) Cool->SolventChange Oil Returns Success Crystalline Salt Isolated Cool->Success Crystals Form SolventChange->Heat Retry

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during salt formation.

Diagram 2: Chiral Resolution Pathway

The logic flow for separating the racemic mixture into pure enantiomers.

Resolution Racemate Racemic Mixture (Free Base) Cryst Crystallization (Acetone/Water) Racemate->Cryst Agent Add Resolving Agent (Dibenzoyl-L-Tartaric Acid) Agent->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: (S)-Enantiomer Salt (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor: (R)-Enantiomer Enriched (Diastereomer B) Filter->Liquor Filtrate FreeBase Free Basing (NaHCO3 + DCM) Solid->FreeBase Final Pure (S)-Enantiomer FreeBase->Final

Caption: Workflow for the optical resolution of methyl 2-hydroxy-2-(pyridin-3-yl)acetate using a chiral acid.

Module 4: Stability & FAQ

Q1: My salt turned into a sticky gum after filtration. Why?

A: This is likely due to hygroscopicity . Pyridine salts (especially Hydrochlorides) are notoriously hygroscopic.

  • Fix: Switch to a less hygroscopic counterion like Fumarate or Succinate .

  • Handling: Always dry under vacuum at 40°C with P₂O₅ desiccant immediately after filtration. Avoid air drying in humid environments.

Q2: Can I use HCl in Methanol?

A: Caution is advised. While HCl/MeOH is a common salt-forming system, this molecule is an


-hydroxy ester.[1]
  • Risk: Strong mineral acids in alcohols can catalyze transesterification (methyl ester

    
     ethyl ester if using EtOH) or hydrolysis  (ester 
    
    
    
    acid) if any water is present.
  • Recommendation: If you must use HCl, use anhydrous HCl in Dioxane or Ether , and keep the temperature below 10°C.

Q3: The melting point is lower than reported. Is it impure?

A: Not necessarily. This molecule exhibits polymorphism .[4]

  • Solvates (crystal forms containing solvent molecules) are common with pyridines. A lower melting point often indicates a solvate that is desolvating (melting/decomposing) or a metastable polymorph.

  • Verification: Run a TGA (Thermogravimetric Analysis) to check for solvent loss before the melting event.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Authoritative text on MSZW and oiling out mechanisms). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for Tartaric acid resolution strategies). Link

  • US Patent 8,063,222. Process for preparation of Solifenacin succinate. (Describes the synthesis and handling of the specific intermediate methyl 2-hydroxy-2-(pyridin-3-yl)acetate). Link

  • Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization. Physical Review Letters. (Theoretical grounding for attrition-enhanced resolution). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Development for Methyl 2-Hydroxy-2-(pyridin-3-yl)acetate Enantiomers

In the landscape of pharmaceutical development and chemical synthesis, the precise analysis and separation of enantiomers are of paramount importance.[1][2] The differential pharmacological and toxicological profiles of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise analysis and separation of enantiomers are of paramount importance.[1][2] The differential pharmacological and toxicological profiles of stereoisomers necessitate robust and reliable analytical methods for their quantification.[2] This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) strategies for the enantioselective separation of methyl 2-hydroxy-2-(pyridin-3-yl)acetate, a chiral molecule of interest due to its structural motifs commonly found in biologically active compounds.

As no standardized method for this specific analyte is readily available, this document serves as an expert guide to method development. It is structured to walk researchers through the logical steps of selecting a chiral stationary phase (CSP), choosing an appropriate mobile phase, and optimizing the separation, grounded in the fundamental principles of chiral recognition.

Understanding the Analyte: Methyl 2-Hydroxy-2-(pyridin-3-yl)acetate

Before embarking on method development, a thorough analysis of the target molecule's structure is crucial. Methyl 2-hydroxy-2-(pyridin-3-yl)acetate possesses several key features that will govern its interaction with a chiral stationary phase:

  • Chiral Center: A stereogenic carbon atom bonded to a hydroxyl group, a carboxyl group (as a methyl ester), a pyridine ring, and a hydrogen atom.

  • Aromatic System: A pyridine ring, which can participate in π-π stacking interactions.

  • Hydrogen Bonding Capabilities: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. The ester carbonyl (C=O) and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors.

  • Dipole Moment: The molecule possesses a significant dipole moment due to its polar functional groups.

  • Basic Nature: The pyridine ring imparts a basic character to the molecule, allowing for ionic interactions with acidic mobile phase additives or CSPs.

A successful chiral separation hinges on exploiting these features to achieve differential interactions between the two enantiomers and the chiral stationary phase.

Strategic Selection of Chiral Stationary Phases (CSPs)

The choice of the CSP is the most critical decision in chiral method development.[1][3] Based on the structure of methyl 2-hydroxy-2-(pyridin-3-yl)acetate, the following classes of CSPs are recommended for initial screening. Polysaccharide-based CSPs are often the first choice due to their broad applicability and success in separating a wide range of chiral compounds.[4][5]

Comparison of Recommended Chiral Stationary Phases
CSP ClassChiral SelectorPrimary Interaction MechanismsSuitability for Target Analyte
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)π-π stacking, hydrogen bonding, dipole-dipole interactions, steric hindrance.High. The pyridine ring can engage in π-π stacking, while the hydroxyl and ester groups can participate in hydrogen bonding and dipole interactions within the chiral grooves of the polysaccharide.
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexation, steric interactions.Moderate to High. The multiple hydrogen bonding sites and the potential for ionic interaction with the pyridine nitrogen make these CSPs a strong possibility, particularly in reversed-phase or polar organic modes.[4]
Cyclofructan-Based Derivatized Cyclofructan 6 (e.g., with pyridine substituents)Hydrogen bonding, dipole-dipole interactions, potential for ionic interactions with certain derivatives.Moderate. These phases can be effective for polar compounds. A pyridine-derivatized cyclofructan CSP could offer unique selectivity for an analyte containing a pyridine ring.[6]

Experimental Protocols & Method Development Workflow

A systematic approach to screening different combinations of CSPs and mobile phases is the most efficient path to a successful separation.

Initial Screening Workflow

The following diagram outlines a logical workflow for the initial screening phase of method development.

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Normal Phase (NP) cluster_2 Reversed Phase (RP) Analyte Methyl 2-hydroxy-2-(pyridin-3-yl)acetate CSP1 Polysaccharide CSP (e.g., Amylose-based) Analyte->CSP1 CSP2 Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) Analyte->CSP2 NP_MP Hexane/Ethanol (90/10, v/v) + 0.1% TFA CSP1->NP_MP RP_MP Acetonitrile/Water + 0.1% Formic Acid CSP1->RP_MP CSP2->RP_MP

Caption: Initial screening workflow for chiral method development.

Step-by-Step Protocol: Polysaccharide-Based CSP (Normal Phase)

This protocol is a starting point for a polysaccharide-based column, which represents the highest probability of initial success.

  • Column Installation: Install a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenyl)carbamate), 250 mm x 4.6 mm, 5 µm.

  • System Equilibration: Equilibrate the column with the initial mobile phase, Hexane/Ethanol (90:10, v/v), at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic methyl 2-hydroxy-2-(pyridin-3-yl)acetate in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm, or a wavelength determined by UV scan of the analyte).

  • Initial Analysis: Evaluate the chromatogram for any signs of peak separation. Even partial separation is a positive indicator.

Step-by-Step Protocol: Macrocyclic Glycopeptide-Based CSP (Reversed Phase)

This protocol provides an alternative approach using a different class of CSP and mobile phase.

  • Column Installation: Install a teicoplanin-based chiral column, 250 mm x 4.6 mm, 5 µm.

  • System Equilibration: Equilibrate the column with the initial mobile phase, Acetonitrile/Water with 0.1% Formic Acid (e.g., 20:80, v/v), at a flow rate of 1.0 mL/min. The acidic additive is crucial for ensuring good peak shape for the basic pyridine moiety.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase or a compatible solvent.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Monitor at the determined UV wavelength.

  • Initial Analysis: Assess the degree of enantiomeric separation.

Optimization Strategy

Once initial separation is observed, the method can be optimized to improve resolution (Rs), reduce analysis time, and ensure robustness.

Logical Flow for Method Optimization

G Initial Initial Separation Observed (Rs < 1.5) Mod_MP Adjust Mobile Phase (e.g., change alcohol % or type) Initial->Mod_MP Primary Optimization Mod_Flow Adjust Flow Rate Mod_MP->Mod_Flow Fine-tuning Optimized Optimized Method (Rs >= 1.5) Mod_MP->Optimized Mod_Temp Adjust Temperature Mod_Flow->Mod_Temp Further Refinement Mod_Temp->Optimized

Caption: Key parameters for optimizing a chiral HPLC separation.

  • Mobile Phase Composition: This is the most powerful parameter for optimizing selectivity (α) and resolution (Rs).

    • For Normal Phase: Vary the percentage of the alcohol modifier (e.g., from 5% to 20% ethanol). Changing the alcohol (e.g., to isopropanol) can also significantly alter selectivity.

    • For Reversed Phase: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Methanol often provides different selectivity compared to acetonitrile.[4]

  • Flow Rate: Decreasing the flow rate can increase efficiency and improve resolution, at the cost of longer analysis time.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Varying the column temperature (e.g., between 15°C and 40°C) can sometimes improve or even invert the elution order of enantiomers.

Hypothetical Performance Comparison

The table below presents a hypothetical comparison of expected outcomes from the initial screening protocols. This serves as a guide for what to aim for and how to compare the results of different approaches.

ParameterMethod A: Polysaccharide (NP)Method B: Macrocyclic (RP)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenyl)carbamateTeicoplanin-based
Mobile Phase Hexane/Ethanol (90/10, v/v) + 0.1% TFAACN/Water (20/80, v/v) + 0.1% FA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Expected Retention Time (k1) ~4.5~6.0
Expected Selectivity (α) 1.251.18
Expected Resolution (Rs) 1.81.4
Analysis Time ~15 min~20 min

This data is illustrative and serves as a target for method development.

Conclusion and Recommendations

Developing a chiral HPLC method for a novel compound like methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a systematic process of exploration and optimization. Based on the analyte's structural features, a polysaccharide-based CSP operated in normal phase mode represents the most promising starting point. The combination of π-π, hydrogen bonding, and dipole-dipole interactions offers a high probability of achieving enantiomeric recognition.

Should this initial approach fail to yield adequate separation, a macrocyclic glycopeptide column in reversed-phase or polar organic mode is a strong secondary option, leveraging different interaction mechanisms. The key to success lies in a logical screening protocol followed by systematic optimization of the most influential parameters, particularly the mobile phase composition. This guide provides the foundational strategy and detailed protocols to enable researchers to develop a robust and reliable method for this critical analytical challenge.

References
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Lavery, P. (2023, September 19). Recent Chiral Stationary Phase Advancements in HPLC Analysis. LCGC International. Retrieved from [Link]

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Sun, Y., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • Ali, I., et al. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Retrieved from [Link]

  • Sýkora, D., et al. (2015, March 15). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. PubMed. Retrieved from [Link]

  • Tóth, G., et al. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Retrieved from [Link]

Sources

Comparative

A Guide to the Mass Spectrometry Fragmentation of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-hydroxy-2-(pyridin-3-yl)acetate, a compound of interest in medicinal chemistry.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It delves into the mechanistic underpinnings of fragmentation, drawing comparisons with structurally similar compounds to provide a robust, scientifically grounded predictive model. Our objective is to equip researchers with the expertise to anticipate, interpret, and validate the mass spectral data of this and related molecules.

Predicting the Fragmentation Cascade: A Mechanistic Approach

The structure of methyl 2-hydroxy-2-(pyridin-3-yl)acetate incorporates three key features that will dictate its fragmentation under electron ionization: a methyl ester, an α-hydroxy group, and a pyridine ring. The initial step in EI-MS is the removal of an electron to form a molecular ion (M•+).[1] The location of the initial ionization (e.g., the pyridine nitrogen, the ester oxygen, or the hydroxyl oxygen) will influence the subsequent fragmentation pathways.

The predicted molecular weight of methyl 2-hydroxy-2-(pyridin-3-yl)acetate is 181.18 g/mol . Therefore, the molecular ion peak (M•+) is expected at an m/z of 181.

The most probable fragmentation pathways are governed by the formation of stable ions and neutral losses.[2] For this molecule, the fragmentation is likely dominated by two major pathways originating from the cleavage of the C-C bond between the pyridine ring and the ester-bearing carbon (α-cleavage).

Pathway A: Formation of the Pyridinium Cation

A primary and highly favorable fragmentation is the cleavage of the bond alpha to the pyridine ring, leading to the formation of a stable pyridin-3-yl-methyl cation.

G cluster_0 cluster_1 mol [C₉H₁₁NO₃]•+ ionA Pyridin-3-yl-methyl Cation (m/z 106) mol->ionA α-cleavage neutralA Loss of •COOCH₃ and OH (Neutral Fragment) mol->neutralA

Caption: Pathway A: α-cleavage leading to the pyridin-3-yl-methyl cation.

This cleavage results in the formation of the pyridin-3-yl-methyl cation at m/z 106 . This ion is stabilized by the aromatic pyridine ring. The corresponding neutral loss would be the 2-hydroxy-2-methoxy-2-oxoethyl radical. This is anticipated to be a prominent peak in the spectrum.

Pathway B: Formation of the Acylium Ion

Alternatively, α-cleavage can result in charge retention on the ester-containing fragment.[3][4] This pathway involves the cleavage of the bond between the pyridine ring and the adjacent carbon, leading to the formation of a resonance-stabilized acylium ion.

G cluster_0 cluster_1 mol [C₉H₁₁NO₃]•+ ionB Methyl 2-hydroxy-2-oxoacetate Cation (m/z 75) mol->ionB α-cleavage neutralB Loss of Pyridin-3-yl Radical (Neutral Fragment) mol->neutralB G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve sample in suitable solvent (e.g., Methanol) prep2 Filter through 0.22 µm syringe filter prep1->prep2 gc1 Inject 1 µL into GC inlet prep2->gc1 Introduction gc2 Separate on a polar capillary column (e.g., DB-WAX) gc1->gc2 gc3 Temperature Program: Start at 100°C, ramp to 250°C gc2->gc3 ms1 Electron Ionization (EI) at 70 eV gc3->ms1 Elution & Ionization ms2 Mass Range Scan: m/z 40-300 ms1->ms2 ms3 Acquire Data ms2->ms3

Sources

Validation

Comparative Guide: Purity Validation of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

[1] Executive Summary Validating the purity of methyl 2-hydroxy-2-(pyridin-3-yl)acetate presents a specific set of chromatographic challenges due to its dual functionality: a basic pyridine ring and a polar -hydroxy este...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Validating the purity of methyl 2-hydroxy-2-(pyridin-3-yl)acetate presents a specific set of chromatographic challenges due to its dual functionality: a basic pyridine ring and a polar


-hydroxy ester moiety.[1]

While Thin Layer Chromatography (TLC) serves as an essential rapid screening tool for reaction monitoring, it lacks the resolution for final purity certification. Gas Chromatography (GC) offers superior resolution but requires derivatization to mitigate thermal instability and peak tailing caused by the hydroxyl group.

This guide compares these methodologies against the "Gold Standard" alternative (HPLC), providing optimized protocols that ensure scientific integrity and reproducibility in drug development workflows.

Chemical Intelligence & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior to prevent artifact generation.[1][2]

  • Analyte: Methyl 2-hydroxy-2-(pyridin-3-yl)acetate.[1]

  • Challenge A (Basicity): The pyridine nitrogen (

    
    ) interacts strongly with acidic silanol groups on silica (TLC plates) and glass liners (GC), leading to severe peak tailing.
    
  • Challenge B (Thermal Instability): The

    
    -hydroxy ester motif is prone to thermal dehydration or intermolecular condensation (dimerization) at high GC injector temperatures.
    
  • Challenge C (Polarity): The hydroxyl group increases boiling point and polarity, making direct GC analysis difficult without peak broadening.

Method 1: Thin Layer Chromatography (Rapid Screening)

TLC is the first line of defense. It is qualitative but essential for monitoring reaction progress and identifying gross impurities.

Optimized Protocol
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v] + 1% Triethylamine (TEA).

    • Expert Insight: The addition of TEA is non-negotiable. It neutralizes the silica surface, preventing the pyridine moiety from "sticking" to the origin or streaking.

  • Visualization:

    • UV (254 nm): Primary detection (Pyridine ring absorption).

    • Dragendorff’s Reagent: Specific stain for pyridine alkaloids (Orange spots on yellow background).

    • Iodine Chamber: General detection for non-UV active impurities.

Performance Profile
MetricRatingNotes
Specificity LowCo-elution of isomers or similar byproducts is common.[1]
Sensitivity MediumLimit of Detection (LOD) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1-5 µg.
Speed High< 15 mins per run.[1]
Cost LowMinimal solvent/consumables.[1]

Method 2: Gas Chromatography (Quantitative Standard)

GC is the preferred method for quantitative purity (% area normalization) due to its high resolution, provided the analyte is derivatized .

The "Direct Injection" Trap

Direct injection of this specific alcohol-ester often results in poor reproducibility. The hydroxyl group hydrogen-bonds with the stationary phase, and the high injector temperature (


C) can induce degradation.
The Solution: Silylation (TMS Derivatization)

We utilize BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group and the pyridine nitrogen, rendering the molecule volatile and inert.

Optimized GC-FID Protocol
  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-5ms or HP-5 (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).[1]
  • Inlet: Split (20:1), 260°C. Liner must be deactivated (silanized).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 mins.

  • Derivatization Procedure:

    • Dissolve 5 mg sample in 500 µL anhydrous Pyridine.

    • Add 200 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins.

    • Inject 1 µL.

Performance Profile
MetricRatingNotes
Specificity HighResolves enantiomers (if chiral column used) and structural isomers.[1]
Sensitivity HighFID is linear over a wide range (

).
Precision ExcellentRSD < 1.0% (with internal standard).
Stability HighDerivatization prevents thermal degradation.[1]

Comparative Analysis: GC vs. HPLC (The Alternative)

While GC is excellent for volatile intermediates, High-Performance Liquid Chromatography (HPLC) is the robust alternative for final product release, especially if thermal stability remains a concern despite derivatization.[1]

Comparison Matrix
FeatureGC (Derivatized) HPLC (Reversed Phase) Verdict
Sample Prep Complex (Requires Silylation)Simple (Dissolve & Shoot)HPLC Wins on ease.
Run Time Fast (10-15 mins)Moderate (15-30 mins)GC Wins on throughput.
Resolution Superior for structural isomersGood, but pH dependentGC Wins on peak capacity.[1]
Thermal Risk Moderate (Injector heat)None (Ambient/40°C)HPLC Wins on safety.
Solvent Waste NegligibleHighGC Wins on sustainability.[1]

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for validating the purity of the target compound, ensuring "Self-Validating" scientific rigor.

ValidationWorkflow Start Crude Synthesis Product TLC Step 1: TLC Screening (DCM:MeOH + TEA) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Recrystallization / Column Decision1->Purify No (Multiple Spots) GC_Prep Step 2: GC Evaluation (Is Sample Volatile/Stable?) Decision1->GC_Prep Yes (Clean) Purify->TLC Deriv Derivatization (BSTFA + Pyridine, 60°C) GC_Prep->Deriv Standard Path GC_Run GC-FID Analysis (DB-5ms Column) Deriv->GC_Run Result Purity Assessment GC_Run->Result HPLC Alternative: HPLC-UV (C18, Phosphate Buffer pH 7.0) Result->HPLC Thermal Degradation Observed Final Certificate of Analysis (Purity > 98%) Result->Final Clean Chromatogram HPLC->Final

Figure 1: Analytical Decision Matrix. This workflow prioritizes rapid TLC screening followed by derivatized GC.[1] HPLC is reserved as a contingency for thermally labile samples.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

  • Sigma-Aldrich. (n.d.).[1] Derivatization Reagents for Gas Chromatography (BSTFA).[4][5] Merck KGaA.[1] Link

  • BenchChem. (n.d.).[1] Chromatographic Purification of Pyridine Derivatives (Troubleshooting Tailing).Link

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography. Journal of Chromatography A, 844(1-2), 1-22.[1] Link

Sources

Comparative

Reference standards for methyl 2-hydroxy-2-(pyridin-3-yl)acetate analysis

An In-Depth Technical Guide to the Qualification and Comparative Analysis of Reference Standards for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate Authored by: A Senior Application Scientist Introduction Methyl 2-hydroxy-2-(p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Qualification and Comparative Analysis of Reference Standards for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a heterocyclic compound featuring a pyridine ring, a chiral center, and an ester functional group. Its structural motifs make it a valuable building block in medicinal chemistry and drug discovery, potentially serving as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The pyridine core, for instance, is a common feature in numerous approved drugs, where it can engage in critical interactions with biological targets like enzymes.[1]

For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify this compound and its related impurities is paramount. This requires a well-characterized reference standard. Unlike broadly available drugs, specific intermediates like methyl 2-hydroxy-2-(pyridin-3-yl)acetate may not have a dedicated primary standard from a pharmacopeial body like the United States Pharmacopeia (USP) or British Pharmacopoeia (BP). Researchers are therefore faced with a critical choice: rely on commercially available reagents or establish a thoroughly characterized in-house primary standard.

This guide provides a comprehensive framework for this decision-making process. It details the necessary analytical workflows to qualify a candidate reference standard and objectively compares the use of a commercial high-purity reagent against a rigorously established in-house standard.

The Reference Standard Landscape: Commercial Reagents vs. In-House Qualification

The foundation of any quantitative analysis is a reliable reference standard. The choice of standard dictates the accuracy and validity of the resulting data.

  • Commercial Reagents: These are readily available from various chemical suppliers.[2][3] They are typically sold with a stated purity (e.g., 95% or >97%), which may be determined by a single method like HPLC or NMR.[2] While convenient, this stated purity often lacks the comprehensive characterization required for a primary standard in a regulatory or drug development setting. The provided Certificate of Analysis (CoA) may not detail the impurity profile or the methods used for characterization.

  • In-House Primary Standard: This involves selecting a high-purity batch of the material and subjecting it to a battery of orthogonal analytical tests to unequivocally confirm its identity, establish a precise purity value (assay), and characterize its impurity profile. This process, while resource-intensive, provides the highest level of confidence and traceability, creating a self-validating system of analysis.

The logical workflow for establishing and using a reference standard is crucial for ensuring analytical integrity.

G cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization (In-House Qualification) cluster_2 Phase 3: Application A Procure High-Purity Batch (e.g., >98% from Supplier) B Perform Initial Identity Check (e.g., ¹H NMR, MS) A->B Initial Screening C Structural Confirmation (¹H NMR, ¹³C NMR, MS, FTIR) B->C Proceed if Identity Confirmed D Purity (Assay) by Orthogonal Methods (e.g., HPLC-UV, qNMR) C->D E Impurity Profiling (HPLC, GC-MS, LOD, ROI) D->E F Assign Purity Value & Generate Comprehensive Certificate E->F G Use as Primary Standard for Assay & Impurity Methods F->G H Qualify Secondary 'Working' Standards Against Primary Standard G->H Traceability

Caption: Workflow for qualifying an in-house primary reference standard.

Part 1: Identity Confirmation

Before assessing purity, the identity of the candidate material must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques that probe different aspects of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the methyl 2-hydroxy-2-(pyridin-3-yl)acetate standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal reference (0 ppm).[4]

  • Instrument: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with parameters sufficient to achieve good signal-to-noise, such as 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal.

Expected Spectral Features & Interpretation: The structure of methyl 2-hydroxy-2-(pyridin-3-yl)acetate (C₈H₉NO₃) suggests specific signals.[5]

¹H NMR Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyridine H (C2, C6)8.5 - 8.7Multiplet2HMost deshielded aromatic protons due to proximity to nitrogen.
Pyridine H (C4, C5)7.3 - 7.8Multiplet2HOther aromatic protons.
Methine H (-CHOH)5.0 - 5.5Singlet (or doublet if coupled to OH)1HProton on the chiral center.
Hydroxyl H (-OH)Variable (broad)Singlet1HPosition is solvent and concentration-dependent; may exchange with D₂O.
Methyl H (-OCH₃)3.7 - 3.9Singlet3HEster methyl group protons.
¹³C NMR Assignment (Predicted) Chemical Shift (δ, ppm) Notes
Carbonyl C (C=O)170 - 175Ester carbonyl carbon.
Pyridine C (Aromatic)120 - 150Five distinct signals for the pyridine ring carbons.
Methine C (-CHOH)70 - 75Carbon of the chiral center.
Methyl C (-OCH₃)50 - 55Ester methyl group carbon.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and fragmentation patterns that offer further structural confirmation.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the standard (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Acquire data in positive ion mode. The pyridine nitrogen is readily protonated.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₈H₉NO₃ (MW = 167.16 g/mol ), the expected m/z would be approximately 168.06.[5] High-resolution MS can confirm the elemental composition.

Part 2: Purity and Impurity Assessment

A reference standard's value is defined by its purity. This must be determined by at least two independent, orthogonal methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For a pyridine-containing compound, careful method development is required to achieve good peak shape and resolution. Basic compounds like pyridines can interact with residual silanols on silica-based columns, leading to peak tailing.[6]

Experimental Protocol: Reverse-Phase HPLC Method

  • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Rationale: To mitigate peak tailing, the mobile phase should either protonate the analyte (low pH) or shield the silanols (competing base).[6] A low pH approach is often cleaner for MS compatibility.[7][8]

    • Example: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) is suitable for separating the main peak from potential impurities with different polarities.

  • Detection: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 254-265 nm.

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~1.0 mg/mL. Prepare a working solution at ~0.1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

G cluster_workflow HPLC Analysis Workflow A Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) C Equilibrate HPLC System & C18 Column A->C B Prepare Standard Solution (~0.1 mg/mL) D Inject Sample B->D C->D E Run Gradient Method (5-95% Organic) D->E F Detect at ~260 nm E->F G Integrate Chromatogram & Calculate Area % F->G

Caption: A typical HPLC experimental workflow for purity analysis.

Orthogonal Purity Methods

To establish a trustworthy purity value, a second, different analytical technique is required.

A. Quantitative NMR (qNMR) qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and weight.

  • Internal Standard Selection: The internal standard must have a simple spectrum with at least one signal that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Protocol: A precisely weighed amount of the candidate material and a precisely weighed amount of the certified internal standard are dissolved together in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). Purity is calculated from the integral ratios, the number of protons per signal, and the molecular weights.

B. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is excellent for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[9] The hydroxyl and carboxylic ester groups may require derivatization to improve volatility and peak shape, but a direct injection can be attempted first.[10]

  • Protocol: A dilute solution of the standard is injected into the GC. The column (e.g., a DB-5ms) separates components based on boiling point and polarity. The mass spectrometer provides identification of any separated impurity peaks.[11]

Other Essential Tests
  • Loss on Drying (LOD): Determines the amount of water and volatile solvents present. A sample is heated under vacuum, and the weight loss is measured.

  • Residue on Ignition (ROI) / Sulfated Ash: Measures the amount of inorganic impurities. The sample is burned, and the weight of the remaining ash is determined.

Comparative Data Summary

When evaluating a commercial reagent against a newly qualified in-house standard, the data can be summarized for direct comparison.

Analytical Test Commercial Reagent (Example from CoA) Qualified In-House Standard (Example Data) Significance of Comparison
Identity (¹H NMR) Conforms to structureSpectrum matches theoretical structure; no significant unassigned signals >0.1%Confirms both materials are the correct compound. The in-house standard provides higher confidence in structural purity.
Identity (MS) N/A[M+H]⁺ at m/z 168.0655 (matches C₈H₉NO₃)Provides definitive molecular weight and elemental composition confirmation for the in-house standard.
Purity (HPLC Area %) ≥95.0%99.6%The in-house standard has a precisely determined purity value from a validated method.
Purity (qNMR Assay) N/A99.5% (vs. certified maleic acid)Provides an orthogonal, highly accurate purity value, confirming the HPLC result.
Major Impurity (HPLC) N/AImpurity A at 0.15% (at RRT 1.2)The in-house standard has its impurities identified or at least quantified, which is critical for method specificity.
Volatiles (LOD) N/A0.1%Accounts for water/solvent content, allowing for correction of the purity value to an "as-is" basis.
Inorganics (ROI) N/A<0.05%Ensures no significant inorganic contamination.
Assigned Purity ~95% 99.5% (mass balance) or 99.5% (qNMR) The in-house standard has a traceable, defensible purity value based on comprehensive testing.

Conclusion

For researchers and drug developers working with methyl 2-hydroxy-2-(pyridin-3-yl)acetate, the quality of the reference standard is a non-negotiable prerequisite for generating reliable analytical data. While commercial reagents offer convenience, they often lack the comprehensive characterization and documented purity required for rigorous scientific work.

Establishing a qualified in-house primary standard, through the orthogonal analytical techniques outlined in this guide—including NMR, MS, HPLC, and qNMR—provides the highest level of scientific integrity. This investment in characterization creates a trustworthy, self-validating standard that ensures the accuracy, reproducibility, and defensibility of all subsequent quantitative analyses. This approach is not merely best practice; it is a fundamental component of sound scientific research and development.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [7]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [8]

  • Sigma-Aldrich. methyl 2-hydroxy-2-(3-pyridyl)acetate product page.

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. [6]

  • PubChem. Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride. [5]

  • Advanced ChemBlocks. Methyl 2-hydroxy-2-(pyridin-3-yl)acetate 95%. [2]

  • BLDpharm. 155705-86-5|Methyl 2-hydroxy-2-(pyridin-3-yl)acetate. [3]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [9]

  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [11]

  • British Pharmacopoeia. Reference Standards catalogue search.

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [1]

  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. [4]

  • T. S. T. Heidemuehle, et al. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [10]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.